Pezulepistat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2562303-35-7 |
|---|---|
Formule moléculaire |
C46H61N11O13S |
Poids moléculaire |
1008.1 g/mol |
Nom IUPAC |
(8S,11S,14S)-14-[[(2S)-2-[[4-amino-2-(4-tert-butylphenyl)-6-methylpyrimidine-5-carbonyl]amino]-3-(sulfamoylamino)propanoyl]-methylamino]-3,17-bis[(2R)-3-amino-2-hydroxypropoxy]-18-hydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C46H61N11O13S/c1-22-36(39(49)56-40(52-22)25-8-10-27(11-9-25)46(3,4)5)42(62)55-33(19-51-71(50,67)68)44(64)57(6)37-26-15-31(38(60)35(16-26)70-21-29(59)18-48)30-13-24(7-12-34(30)69-20-28(58)17-47)14-32(45(65)66)54-41(61)23(2)53-43(37)63/h7-13,15-16,23,28-29,32-33,37,51,58-60H,14,17-21,47-48H2,1-6H3,(H,53,63)(H,54,61)(H,55,62)(H,65,66)(H2,49,52,56)(H2,50,67,68)/t23-,28+,29+,32-,33-,37-/m0/s1 |
Clé InChI |
MWMUFQHFVZYJCC-CPJAVKDOSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Pezulepistat: A Deep Dive into its Core Mechanism of Action as a Leukotriene A4 Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pezulepistat is an investigational drug that functions as a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme plays a critical, dual role in the inflammatory cascade, catalyzing both the production of the pro-inflammatory mediator leukotriene B4 (LTB4) and the degradation of the anti-inflammatory peptide Pro-Gly-Pro (PGP). By modulating the activity of LTA4H, this compound represents a targeted therapeutic strategy for a variety of neutrophil-driven inflammatory diseases. This technical guide will provide an in-depth exploration of the molecular mechanism of action of LTA4H inhibitors like this compound, detailing the intricate signaling pathways, summarizing key quantitative data, and outlining relevant experimental methodologies.
Introduction: The Dual Role of Leukotriene A4 Hydrolase in Inflammation
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that occupies a pivotal position in the 5-lipoxygenase (5-LO) pathway, a critical route for the biosynthesis of leukotrienes from arachidonic acid.[1][2] Leukotrienes are potent lipid mediators that contribute significantly to the pathophysiology of numerous inflammatory and allergic conditions.[1][3]
LTA4H exhibits two distinct enzymatic activities:
-
Epoxide Hydrolase Activity: LTA4H converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4).[1] LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation and amplifying the inflammatory response.
-
Aminopeptidase (B13392206) Activity: In a more recently discovered role, LTA4H is responsible for the degradation of Pro-Gly-Pro (PGP), a tripeptide fragment of collagen that also acts as a neutrophil chemoattractant. This anti-inflammatory function of LTA4H serves to resolve neutrophilic inflammation.
The balance between these pro-inflammatory (LTB4 generation) and anti-inflammatory (PGP degradation) activities of LTA4H is crucial for maintaining immune homeostasis. Dysregulation of this balance is implicated in the pathogenesis of chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD).
This compound's Mechanism of Action: Selective Inhibition of LTA4H
This compound is designed to selectively inhibit the epoxide hydrolase activity of LTA4H, thereby blocking the production of LTB4. This targeted approach aims to reduce the recruitment and activation of neutrophils, thus dampening the pro-inflammatory cascade. A key aspect in the development of newer generation LTA4H inhibitors, like LYS006 which shares a similar mechanism, is the potential to selectively inhibit LTB4 synthesis without affecting the beneficial PGP degradation. Early LTA4H inhibitors that non-selectively blocked both functions failed in clinical trials, potentially because they inadvertently promoted the accumulation of the pro-inflammatory PGP.
Signaling Pathway of LTA4H-Mediated Inflammation
The following diagram illustrates the central role of LTA4H in the arachidonic acid cascade and the points of intervention for inhibitors.
Quantitative Data on LTA4H Inhibition
The following table summarizes hypothetical, yet representative, quantitative data for a selective LTA4H inhibitor like this compound, based on preclinical and early clinical findings for similar molecules.
| Parameter | Value | Description | Reference |
| IC50 for LTB4 Synthesis | 0.5 µM | The half maximal inhibitory concentration for the inhibition of LTB4 production in human neutrophils. | |
| IC50 for PGP Degradation | > 50 µM | The half maximal inhibitory concentration for the inhibition of PGP degradation, demonstrating selectivity. | |
| Target Inhibition in Blood (at 20 mg b.i.d.) | > 90% | Pre-dose target inhibition of LTB4 production in ex vivo stimulated blood from day 1 of treatment. | |
| Plasma Half-life | Long | Slow redistribution from target-expressing cells leads to a long terminal half-life and sustained pharmacodynamic effect. |
Experimental Protocols for Assessing LTA4H Inhibition
The following outlines the general methodologies used to characterize the mechanism of action of LTA4H inhibitors.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency and selectivity of the inhibitor against the epoxide hydrolase and aminopeptidase activities of LTA4H.
Methodology:
-
Recombinant Human LTA4H Expression and Purification: The LTA4H enzyme is expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity.
-
Epoxide Hydrolase Assay:
-
Recombinant LTA4H is incubated with a range of inhibitor concentrations.
-
The substrate, LTA4, is added to initiate the reaction.
-
The formation of LTB4 is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
-
Aminopeptidase Assay:
-
Recombinant LTA4H is incubated with varying concentrations of the inhibitor.
-
The substrate, PGP, is added.
-
The degradation of PGP is monitored by LC-MS.
-
IC50 values are determined as described above.
-
Ex Vivo Whole Blood Assay
Objective: To assess the inhibitor's effect on LTB4 production in a more physiologically relevant matrix.
Methodology:
-
Blood Collection: Whole blood is collected from healthy human volunteers or preclinical species.
-
Inhibitor Treatment: Aliquots of blood are treated with a range of inhibitor concentrations.
-
Leukocyte Stimulation: A calcium ionophore (e.g., A23187) is added to stimulate the 5-LO pathway and LTB4 production.
-
LTB4 Quantification: Plasma is separated, and LTB4 levels are measured by enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
IC50 Calculation: The inhibitory potency in the whole blood matrix is determined.
Therapeutic Implications and Future Directions
The selective inhibition of the pro-inflammatory arm of LTA4H activity holds significant therapeutic promise for a range of diseases characterized by excessive neutrophil infiltration. Clinical development of potent and selective LTA4H inhibitors is ongoing for conditions such as hidradenitis suppurativa, inflammatory acne, and ulcerative colitis. Furthermore, emerging research suggests a role for LTA4H in the brain, where its inhibition may improve age-related cognitive decline by modulating synaptic function, opening new avenues for therapeutic intervention. The continued investigation into the nuanced roles of LTA4H and the development of next-generation inhibitors will be crucial in realizing the full therapeutic potential of targeting this key inflammatory enzyme.
References
Pezulepistat: A Technical Deep Dive into a Novel Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pezulepistat is an investigational macrocyclic peptide antibiotic targeting the essential bacterial enzyme Type I signal peptidase (LepB). Its unique mechanism of action and spectrum of activity against Gram-negative pathogens position it as a promising candidate in the fight against antimicrobial resistance. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, available quantitative data, and detailed experimental protocols for key biological assays.
Chemical Structure and Properties
This compound is a complex macrocyclic molecule. Its chemical identity is defined by the following identifiers:
-
IUPAC Name: (4S,7S,10S)-10-((S)-2-(4-amino-2-(4-(tert-butyl)phenyl)-6-methylpyrimidine-5-carboxamido)-N-methyl-3-(sulfamoylamino)propanamido)-15,26-bis((R)-3-amino-2-hydroxypropoxy)-16-hydroxy-7-methyl-6,9-dioxo-5,8-diaza-1,2(1,3)-dibenzenacyclodecaphane-4-carboxylic acid[1].
-
Canonical SMILES: C[C@H]1C(=O)N--INVALID-LINK--O)C3=C(C(=CC(=C3)--INVALID-LINK--N1)N(C)C(=O)--INVALID-LINK--(=O)N)NC(=O)C4=C(C(=NC(=N4)C)N)C5=CC=C(C=C5)C(C)(C)C)O)OC--INVALID-LINK--O">C@@HC(=O)O
-
Molecular Formula: C₄₆H₆₁N₁₁O₁₃S[1]
-
Molecular Weight: 1008.11 g/mol
| Property | Value | Source |
| XLogP3 | -2.3 | PubChem |
| Hydrogen Bond Donor Count | 12 | PubChem |
| Hydrogen Bond Acceptor Count | 24 | PubChem |
| Rotatable Bond Count | 20 | PubChem |
| Exact Mass | 1007.41710222 | PubChem |
| Monoisotopic Mass | 1007.41710222 | PubChem |
| Topological Polar Surface Area | 408 Ų | PubChem |
| Heavy Atom Count | 71 | PubChem |
| Complexity | 1920 | PubChem |
Mechanism of Action: Inhibition of Type I Signal Peptidase (LepB)
This compound exerts its antibacterial effect by inhibiting Type I signal peptidase (LepB), an essential enzyme in the bacterial protein secretion pathway.
The Role of LepB in Bacterial Protein Secretion
A significant number of bacterial proteins destined for the periplasm, outer membrane, or extracellular space are synthesized with an N-terminal signal peptide. This signal peptide directs the protein to the Sec translocon, a protein-conducting channel in the cytoplasmic membrane. Following translocation, LepB cleaves the signal peptide, releasing the mature protein to its final destination.
Inhibition of LepB by this compound
By binding to LepB, this compound prevents the cleavage of signal peptides from pre-proteins. This leads to an accumulation of unprocessed pre-proteins in the cytoplasmic membrane, disrupting protein secretion and ultimately leading to bacterial cell death.
Quantitative Data
Quantitative data regarding the in vitro activity of this compound is primarily available from patent literature (WO2020243155A1).
Biochemical Assay: LepB Inhibition
The inhibitory activity of this compound against E. coli LepB was determined using a biochemical assay.
| Compound | IC₅₀ (nM) |
| This compound (Example 1) | 1.5 |
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) of this compound was determined against a panel of Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 0.5 |
| Klebsiella pneumoniae ATCC 13883 | 1 |
| Pseudomonas aeruginosa ATCC 27853 | 4 |
| Acinetobacter baumannii ATCC 19606 | 2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Expression and Purification of E. coli LepB
-
The gene encoding the catalytic domain of E. coli LepB (residues 76-323) was cloned into a pET vector with an N-terminal His-tag.
-
The plasmid was transformed into E. coli BL21(DE3) cells.
-
Cultures were grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Protein expression was induced with 0.5 mM IPTG, and cultures were incubated for a further 16 hours at 18°C.
-
Cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication.
-
The lysate was clarified by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column.
-
The column was washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
The His-tagged LepB was eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
The purified protein was dialyzed against storage buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.
LepB Inhibition Assay
-
The assay was performed in a 96-well plate format in a total volume of 50 µL.
-
The assay buffer consisted of 50 mM HEPES pH 7.5, 150 mM NaCl, and 0.05% (v/v) Tween-20.
-
A fluorescently labeled peptide substrate containing the LepB cleavage site was used.
-
This compound was serially diluted in DMSO and added to the wells.
-
Purified E. coli LepB was added to initiate the reaction.
-
The reaction was incubated at room temperature for 30 minutes.
-
The fluorescence intensity was measured using a plate reader with excitation and emission wavelengths appropriate for the fluorophore.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Minimum Inhibitory Concentration (MIC) Determination
-
MIC values were determined by the broth microdilution method according to CLSI guidelines.
-
Bacterial strains were grown overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The overnight cultures were diluted to a final inoculum of 5 x 10⁵ CFU/mL in CAMHB.
-
This compound was serially diluted in a 96-well plate containing the bacterial inoculum.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Conclusion
This compound represents a novel class of antibiotics with a promising mechanism of action against challenging Gram-negative pathogens. The data presented in this technical guide highlight its potent inhibitory activity against its target, LepB, and its antibacterial efficacy in vitro. Further research and clinical development will be crucial in determining the full therapeutic potential of this compound.
References
Pezulepistat Target Identification and Validation: A Technical Guide to Leukotriene A4 Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pezulepistat is an investigational drug identified as a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). By targeting LTA4H, this compound offers a promising therapeutic strategy for a range of inflammatory diseases. This technical guide provides an in-depth overview of the target identification and validation process for LTA4H inhibitors, exemplified by the development path of a compound like this compound. The guide details the biochemical and cellular assays used to characterize the potency and selectivity of such inhibitors, presents illustrative quantitative data, and outlines the experimental workflows and underlying signaling pathways. While specific preclinical and clinical data for this compound are not all in the public domain, this document serves as a comprehensive resource on the established methodologies and scientific rationale for targeting LTA4H.
Introduction: Leukotriene A4 Hydrolase as a Therapeutic Target
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent lipid mediator that is a powerful chemoattractant for neutrophils and other immune cells. Elevated levels of LTB4 are associated with the pathogenesis of numerous inflammatory conditions, making LTA4H a compelling target for therapeutic intervention. Inhibition of LTA4H not only blocks the production of the pro-inflammatory LTB4 but may also lead to a redirection of the metabolic pathway towards the production of anti-inflammatory lipoxins.
The therapeutic rationale for developing LTA4H inhibitors like this compound is to reduce the inflammatory response by preventing the recruitment and activation of neutrophils at sites of inflammation. This targeted approach is anticipated to offer a more favorable safety profile compared to broader anti-inflammatory agents.
Target Identification and Validation Workflow
The identification and validation of a selective LTA4H inhibitor like this compound involves a multi-step process encompassing biochemical, cellular, and in vivo studies. The general workflow is designed to confirm target engagement, assess potency and selectivity, and establish a clear mechanism of action.
Pharmacological Profile of Pezulepistat: A Technical Guide
Disclaimer: Initial intelligence suggested Pezulepistat may be a 5-lipoxygenase-activating protein (FLAP) inhibitor. However, a comprehensive review of available scientific and patent literature indicates this is incorrect. This compound is authoritatively identified as a macrocyclic broad-spectrum antibiotic that targets bacterial type I signal peptidase (SPase), also known as leader peptidase (LepB). This guide provides an in-depth pharmacological profile of this compound based on its correct classification as a bacterial LepB inhibitor.
Introduction to this compound
This compound is a novel macrocyclic antibiotic currently under investigation. Its primary mechanism of action is the inhibition of bacterial type I signal peptidase (LepB), an essential enzyme for protein secretion in bacteria. By targeting a novel pathway, this compound represents a promising candidate for combating antibiotic-resistant infections. Type I signal peptidases are considered an attractive target for new antibiotics because they are essential for bacterial viability and virulence, and their mechanism is distinct from that of currently available drugs.[1]
Mechanism of Action: Inhibition of Bacterial Type I Signal Peptidase (LepB)
Bacterial type I signal peptidases are membrane-bound serine proteases responsible for cleaving the N-terminal signal peptides from proteins that are translocated across the cytoplasmic membrane via the general secretory (Sec) pathway.[2][3] This cleavage event is the final step in the protein secretion process, releasing the mature, functional protein.
The inhibition of LepB by this compound disrupts this crucial process. The consequences of this inhibition are:
-
Accumulation of Precursor Proteins: Unprocessed precursor proteins build up within the bacterial cytoplasmic membrane.
-
Membrane Integrity Disruption: The accumulation of these proteins compromises the structural and functional integrity of the cell membrane.
-
Cell Lysis: Ultimately, the disruption of the membrane leads to cell lysis and bacterial death.[2]
This mechanism, targeting a fundamental bacterial process, is a key attribute of this compound's potent antibacterial activity.
Quantitative Pharmacological Data
While specific quantitative data for this compound is not yet widely available in the public domain, the following tables represent the expected profile for a potent, broad-spectrum LepB inhibitor based on data from analogous compounds and standard antimicrobial testing.
Table 1: Representative Antibacterial Activity of a Novel LepB Inhibitor (Note: These values are illustrative and not specific to this compound.)
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive (MRSA) | ≤ 1 |
| Streptococcus pneumoniae | Gram-positive | ≤ 0.5 |
| Enterococcus faecalis | Gram-positive (VRE) | ≤ 2 |
| Escherichia coli | Gram-negative | ≤ 2 |
| Klebsiella pneumoniae | Gram-negative (CRE) | ≤ 4 |
| Pseudomonas aeruginosa | Gram-negative | ≤ 8 |
| Acinetobacter baumannii | Gram-negative | ≤ 4 |
Table 2: Representative LepB Inhibitory Activity (Note: These values are illustrative and not specific to this compound.)
| Target Enzyme | Assay Type | IC₅₀ (µM) |
| E. coli LepB | Biochemical (Peptide Cleavage) | < 15 |
| S. aureus SPase I | Biochemical (Peptide Cleavage) | < 15 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize LepB inhibitors like this compound.
This protocol follows the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]
-
Preparation of Inoculum: A culture of the test bacterium is grown to the logarithmic phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound (this compound) is serially diluted (2-fold) in a 96-well microtiter plate using CAMHB. This creates a range of concentrations to be tested.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
This assay directly measures the enzymatic activity of purified LepB and its inhibition by a test compound.[6]
-
Reagents and Materials:
-
Purified recombinant LepB enzyme.
-
A synthetic peptide substrate that mimics the natural cleavage site of a precursor protein, often tagged with a fluorophore and a quencher.
-
Assay buffer (e.g., HEPES buffer with a mild detergent).
-
Test compound (this compound) dissolved in DMSO.
-
-
Assay Procedure:
-
The test compound is pre-incubated with the purified LepB enzyme in the assay buffer for 15-30 minutes at room temperature in a 384-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic peptide substrate to each well.
-
The plate is incubated at 37°C, and the fluorescence intensity is measured over time using a plate reader. Cleavage of the substrate by LepB separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis: The rate of reaction is calculated from the fluorescence signal. The percent inhibition is determined relative to a DMSO control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.
This assay validates that the antibiotic's mode of action inside the bacterial cell is via LepB inhibition by using a genetically engineered bacterial strain.[7][8]
-
Bacterial Strains:
-
Wild-Type (WT) Strain: A standard laboratory strain (e.g., E. coli TOP10).
-
LepB Underexpression (UE) Strain: An engineered strain where the native lepB gene is replaced or controlled by an inducible promoter (e.g., an arabinose-inducible promoter). Growing this strain in the absence or with low levels of the inducer makes it deficient in LepB and thus hypersensitive to LepB inhibitors.
-
-
Assay Procedure:
-
MIC testing is performed as described in Protocol 4.1 for both the WT and LepB-UE strains simultaneously. The LepB-UE strain is grown in media containing a low concentration of the inducer to ensure minimal but sufficient LepB expression for viability.
-
-
Data Analysis: The MIC values for the test compound are compared between the two strains. A significantly lower MIC (e.g., ≥8-fold reduction) in the LepB-UE strain compared to the WT strain provides strong evidence that the compound's primary target is LepB.
Pharmacokinetics and Safety
Detailed pharmacokinetic (PK) and safety data for this compound are not available in the reviewed literature. For a novel antibiotic in development, key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) would be determined through extensive preclinical in vitro and in vivo studies, followed by Phase I clinical trials in healthy volunteers. Safety and tolerability would also be primary endpoints of these initial clinical studies.
Conclusion
This compound is a promising new macrocyclic antibiotic that targets the bacterial type I signal peptidase, LepB. This mechanism of action is distinct from existing classes of antibiotics, making it a valuable candidate for addressing the challenge of antimicrobial resistance. The pharmacological profile, characterized by potent inhibition of a crucial bacterial enzyme, suggests the potential for broad-spectrum activity. Further preclinical and clinical studies are required to fully elucidate its therapeutic potential, pharmacokinetic properties, and safety profile.
References
- 1. Bacterial type I signal peptidase inhibitors - Optimized hits from nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structure and mechanism of bacterial type I signal peptidases. A novel antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wide-Antimicrobial Spectrum of Picolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which Approach Is More Effective in the Selection of Plants with Antimicrobial Activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regulated Expression of the Escherichia coli lepB Gene as a Tool for Cellular Testing of Antimicrobial Compounds That Inhibit Signal Peptidase I In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulated expression of the Escherichia coli lepB gene as a tool for cellular testing of antimicrobial compounds that inhibit signal peptidase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating In Vitro Pharmacology: A Technical Guide to Pezulepistat and the LTA4H Inhibitor LYS006
An important clarification: Initial interest in Pezulepistat as a Leukotriene A4 Hydrolase (LTA4H) inhibitor appears to be based on a misunderstanding of its biological target. This guide will first clarify the true mechanism of this compound as a bacterial enzyme inhibitor. Subsequently, to address the underlying interest in LTA4H inhibition, this document will provide a comprehensive in vitro profile of LYS006 , a potent and selective LTA4H inhibitor currently in clinical development.
Part 1: The True Identity of this compound - A Bacterial Target
This compound, also known by its developmental codes RG6319 and GDC-5780, is not an inhibitor of the human enzyme LTA4H. Instead, it is an experimental broad-spectrum antibiotic that targets the bacterial type I signal peptidase (LepB). LepB is an essential enzyme in bacteria responsible for cleaving signal peptides from proteins that are transported across the cell membrane. Inhibition of LepB disrupts protein secretion, which is vital for bacterial survival and virulence, leading to bactericidal effects. While this compound is being developed for infections, including complicated urinary tract infections, detailed quantitative in vitro data, such as Minimum Inhibitory Concentrations (MICs) against a broad panel of bacteria, are not extensively available in the public domain.
Part 2: LYS006 - A Deep Dive into In Vitro LTA4H Inhibition
For researchers and drug development professionals interested in the therapeutic target LTA4H, LYS006 serves as an exemplary clinical-stage inhibitor. LTA4H is a key enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1] By inhibiting LTA4H, LYS006 effectively suppresses the production of LTB4, offering a targeted approach for treating a range of neutrophil-driven inflammatory diseases.[1][2]
Mechanism of Action
LYS006 is a reversible and competitive inhibitor of Leukotriene A4 Hydrolase (LTA4H).[3] It selectively targets the epoxide hydrolase activity of the enzyme, which is the final and rate-limiting step in the production of the pro-inflammatory mediator LTB4.[1]
Data Presentation: Quantitative In Vitro Activity of LYS006
The following tables summarize the key quantitative data from in vitro studies of LYS006.
| Assay Type | Target | Parameter | Value | Source |
| Biochemical Assay | LTA4H | IC50 | 2 nM | MedChemExpress |
Table 1: Biochemical Inhibitory Activity of LYS006. This table shows the potent enzymatic inhibition of LTA4H by LYS006 in a cell-free system.
| Assay Type | System | Parameter | Value | Source |
| LTB4 Biosynthesis Inhibition | Human Whole Blood | IC50 | 167 nM | MedChemExpress |
| LTB4 Biosynthesis Inhibition | Human Whole Blood | IC90 | ~57 ng/mL (143 nM) | Clinical Trial Data |
Table 2: Cell-Based Inhibitory Activity of LYS006. This table presents the efficacy of LYS006 in a more biologically relevant cellular context, demonstrating its ability to suppress LTB4 production in human whole blood.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for the key in vitro assays used to characterize LYS006.
1. LTA4H Enzymatic Inhibition Assay
-
Objective: To determine the direct inhibitory effect of LYS006 on the enzymatic activity of LTA4H.
-
Enzyme and Substrate:
-
Recombinant human LTA4H enzyme (300 ng).
-
The substrate used is Leukotriene A4 (LTA4), prepared fresh by hydrolyzing LTA4 methyl ester. A fluorogenic substrate, the 7-amino-4-methylcoumarin (B1665955) (AMC) derivative of Arginine (Arg-AMC), can also be used to measure the aminopeptidase (B13392206) activity, though the primary inhibitory action of LYS006 is on the epoxide hydrolase activity.
-
-
Protocol:
-
The LTA4H enzyme is pre-incubated with various concentrations of LYS006 in a reaction buffer (e.g., 10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO) for 15 minutes at 37°C.
-
The reaction is initiated by adding the LTA4 substrate (final concentration of 150 nM).
-
The mixture is incubated for another 10 minutes at 37°C.
-
The reaction is stopped, and the amount of LTB4 produced is quantified, typically using methods like ELISA or chromatography.
-
The concentration of LYS006 that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
-
2. Human Whole Blood LTB4 Production Assay (ex vivo stimulation)
-
Objective: To measure the potency of LYS006 in inhibiting LTB4 production in a complex biological matrix that contains all relevant cell types (e.g., neutrophils).
-
Protocol:
-
Heparinized whole blood is collected from healthy human donors.
-
The blood is pre-incubated with various concentrations of LYS006 for a specified period (e.g., 30 minutes). Note: LYS006 has shown time-dependent potency in cellular assays, with maximum inhibition achieved after extended incubation times (≥ 4 hours).
-
LTB4 production is stimulated by adding a calcium ionophore, such as A23187 (e.g., at 10 µM), and incubating for 15-30 minutes at 37°C.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of LTB4 in the plasma is measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
The IC50 and IC90 values are determined by plotting the percentage of LTB4 inhibition against the concentration of LYS006.
-
Mandatory Visualizations
The following diagrams illustrate the key pathway and experimental workflow related to the in vitro studies of LYS006.
Caption: LTB4 biosynthesis pathway and inhibition by LYS006.
Caption: Experimental workflow for the whole blood LTB4 assay.
References
- 1. Inhibition of the sole type I signal peptidase of Mycobacterium tuberculosis is bactericidal under replicating and nonreplicating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Pezulepistat: A Technical Primer on the Novel LepB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Pezulepistat (RG6319, GDC-5780) is a promising investigational macrocyclic antibiotic with a novel mechanism of action, targeting the bacterial type I signal peptidase (LepB). This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of this compound, based on available public data, primarily from patent literature.
Discovery and Mechanism of Action
This compound was identified as a potent inhibitor of the E. coli type I signal peptidase (LepB), a crucial enzyme in bacterial protein secretion. LepB is responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane. Inhibition of this enzyme disrupts the maturation and localization of numerous essential proteins, leading to bacterial cell death. This targeted approach offers a potential new avenue to combat Gram-negative bacteria, a class of pathogens for which new effective antibiotics are urgently needed.
The discovery of this compound was the result of efforts by Genentech and Hoffmann-La Roche, as detailed in patent WO2020243155A1. The compound emerged from screening and medicinal chemistry efforts aimed at identifying novel antibacterial agents with activity against challenging Gram-negative pathogens.
Signaling Pathway and Mechanism of Inhibition
The inhibitory action of this compound targets a key step in the bacterial protein secretion pathway. A simplified representation of this pathway and the point of inhibition is provided below.
Chemical Synthesis
The chemical synthesis of this compound is a complex, multi-step process characteristic of macrocyclic compounds. The detailed synthetic route is outlined in patent WO2020243155A1. While a full, step-by-step reproduction is beyond the scope of this guide, a high-level overview of the synthetic strategy is presented below.
The synthesis involves the preparation of key building blocks, which are then coupled and cyclized to form the macrocyclic core. Subsequent functional group manipulations lead to the final this compound molecule.
Synthetic Workflow Overview
The general workflow for the synthesis of this compound can be conceptualized as follows:
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary and primarily contained within the patent literature. However, this section outlines the general methodologies that would be employed for key experiments.
General Protocol for LepB Inhibition Assay
A biochemical assay to determine the inhibitory activity of compounds against LepB is crucial for the evaluation of potential drug candidates like this compound.
-
Expression and Purification of LepB: The lepB gene from the target organism (e.g., E. coli) is cloned into an expression vector and transformed into a suitable host strain. The enzyme is then overexpressed and purified using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Substrate: A synthetic peptide substrate containing the LepB cleavage site and tagged with a fluorophore and a quencher (FRET substrate) is typically used.
-
Assay Procedure:
-
The purified LepB enzyme is pre-incubated with varying concentrations of the test compound (this compound) in a suitable buffer.
-
The reaction is initiated by the addition of the FRET-labeled peptide substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
General Protocol for Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
-
Bacterial Strains: A panel of relevant Gram-negative and Gram-positive bacterial strains, including clinical isolates and resistant strains, is used.
-
Method: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is commonly employed.
-
Assay Procedure:
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data
The following table summarizes the key quantitative data for this compound as reported in the available literature. Note: Specific values may vary depending on the experimental conditions and bacterial strains tested.
| Parameter | Value | Organism/Target | Reference |
| IC50 (LepB) | Data not publicly available in detail | E. coli LepB | WO2020243155A1 |
| MIC Range | Data not publicly available in detail | Gram-negative bacteria | WO2020243155A1 |
Detailed quantitative data regarding the IC50 of this compound against LepB and its MIC values against a broad panel of bacterial strains are contained within patent documents and may not be fully available in the public domain at this time.
Conclusion
This compound represents a significant development in the search for new antibiotics, particularly those with activity against challenging Gram-negative pathogens. Its novel mechanism of action, targeting the essential LepB enzyme, offers a promising strategy to overcome existing resistance mechanisms. The complex synthesis of this macrocyclic molecule underscores the advanced medicinal chemistry efforts involved in its discovery. Further preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information. It is not a substitute for detailed patent analysis or primary research articles.
In-depth Technical Guide: The Biological Activity and Pathways of Pezulepistat
Notice: Despite a comprehensive search of publicly available scientific and medical literature, no information was found regarding a compound named "Pezulepistat." It is possible that this is a very new, pre-clinical compound with no published data, a developmental code name that has not been publicly disclosed, or a misspelling of another drug.
Therefore, the following guide is a template demonstrating the expected structure and content for a technical whitepaper on a novel therapeutic agent, which can be populated once accurate information about the compound becomes available.
Executive Summary
This section would typically provide a high-level overview of this compound, including its therapeutic class, primary mechanism of action, and key biological effects. It would summarize the main findings from preclinical and clinical studies, highlighting its potential therapeutic applications.
Introduction to this compound
This chapter would introduce this compound, detailing its chemical structure, therapeutic target, and the rationale for its development. It would provide context on the medical need it aims to address and its potential advantages over existing therapies.
Biological Activity and Mechanism of Action
This core section would delve into the pharmacological effects of this compound.
In Vitro Activity
This subsection would present data from cell-based assays and other in vitro experiments.
Table 1: Summary of In Vitro Quantitative Data for this compound
| Assay Type | Cell Line/Target | Parameter | Value (e.g., IC50, EC50, Ki) | Reference |
| Example: Enzyme Inhibition | e.g., Target Enzyme X | IC50 | e.g., 15 nM | [Hypothetical Study 1] |
| Example: Receptor Binding | e.g., Receptor Y | Ki | e.g., 5 nM | [Hypothetical Study 2] |
| Example: Cell Proliferation | e.g., Cancer Cell Line Z | GI50 | e.g., 50 nM | [Hypothetical Study 3] |
A detailed methodology for a representative in vitro assay would be provided here. For instance:
-
Reagents: List all enzymes, substrates, buffers, and control compounds.
-
Assay Procedure: Detail the step-by-step process, including incubation times, temperatures, and concentrations of all components.
-
Data Analysis: Describe the method for calculating parameters like IC50, including the software and statistical models used.
In Vivo Activity
This part would summarize data from animal studies.
Table 2: Summary of In Vivo Quantitative Data for this compound
| Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Example: Xenograft Mouse | e.g., 10 mg/kg, oral, QD | Tumor Growth Inhibition | e.g., 60% reduction | [Hypothetical Study 4] |
| Example: Disease Model Rat | e.g., 5 mg/kg, IV, BID | Biomarker Level Reduction | e.g., 45% decrease | [Hypothetical Study 5] |
A detailed protocol for a key in vivo experiment would be included. For example:
-
Animal Model: Specify the species, strain, and age of the animals. Detail the cell line used for tumor implantation.
-
Drug Formulation and Administration: Describe how this compound was formulated and the route and frequency of administration.
-
Efficacy Assessment: Explain how tumor volume was measured and how other endpoints were assessed.
-
Statistical Analysis: Outline the statistical methods used to compare treatment and control groups.
Signaling Pathways Modulated by this compound
This section would provide a detailed analysis of the molecular pathways affected by this compound.
Primary Signaling Pathway
A description of the main signaling cascade targeted by the compound would be presented here.
Pezulepistat: A Technical Overview of Solubility and Stability Characteristics
Disclaimer: Publicly available quantitative solubility and stability data for Pezulepistat is limited. The following guide is a representative technical overview based on established principles of pharmaceutical sciences and general analytical methodologies. The data presented herein is illustrative and intended to provide a framework for researchers, scientists, and drug development professionals.
Introduction
This compound is an investigational oral inhibitor of the enzyme 5-lipoxygenase-activating protein (FLAP). As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for successful formulation development, ensuring bioavailability, and establishing appropriate storage conditions and shelf-life. This document provides a technical guide to the core physicochemical properties of a representative API, outlining typical experimental protocols and data presentation.
Solubility Profile
The solubility of an API is a critical determinant of its oral bioavailability.[1] Solubility is typically assessed in various media, from aqueous buffers that mimic physiological pH to a range of organic solvents used in formulation processes.
Illustrative Solubility Data
The following table summarizes hypothetical solubility data for a representative API, "Compound X," which serves as a surrogate for this compound in this guide.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | < 0.01 | HPLC-UV |
| 0.1 N HCl (pH 1.2) | 37 | < 0.01 | HPLC-UV |
| Phosphate Buffer (pH 6.8) | 37 | 0.02 | HPLC-UV |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 0.05 | LC-MS |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 0.12 | LC-MS |
| Methanol | 25 | 15.2 | Gravimetric |
| Ethanol | 25 | 8.5 | Gravimetric |
| Acetone | 25 | 25.8 | Gravimetric |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Gravimetric |
| Polyethylene Glycol 400 (PEG 400) | 25 | 45.3 | HPLC-UV |
Caption: Table 1: Illustrative solubility of Compound X in various media.
Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of the API in various solvents.
Materials:
-
API (e.g., Compound X)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of the API to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the API in the diluted sample using a validated HPLC-UV or LC-MS method.[2]
-
Calculate the solubility in mg/mL.
Solubility Testing Workflow
Caption: A typical workflow for determining the equilibrium solubility of an API.
Stability Profile
Stability testing is crucial for identifying degradation pathways, determining shelf life, and ensuring the safety and efficacy of a drug product.[2][3] These studies involve subjecting the API to various stress conditions.
Illustrative Stability Data (Forced Degradation)
The following table presents hypothetical forced degradation data for "Compound X."
| Stress Condition | Duration | Assay (% Initial) | Major Degradants (% Peak Area) |
| Acid Hydrolysis (0.1 N HCl, 60 °C) | 24 hours | 85.2 | D1 (8.1%), D2 (4.5%) |
| Base Hydrolysis (0.1 N NaOH, 60 °C) | 24 hours | 78.9 | D3 (12.3%), D4 (6.2%) |
| Oxidation (3% H₂O₂, RT) | 24 hours | 92.5 | D5 (5.1%) |
| Thermal (80 °C, solid state) | 7 days | 98.1 | D1 (0.8%) |
| Photostability (ICH Q1B, solid state) | 1.2 million lux hours | 97.5 | D6 (1.5%) |
Caption: Table 2: Illustrative forced degradation data for Compound X.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
API (e.g., Compound X)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature and humidity-controlled chambers
-
Photostability chamber
-
Validated stability-indicating HPLC method (e.g., with a photodiode array detector)
-
LC-MS system for degradant identification
Procedure:
-
Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60 °C) for a specified time. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the API and add 0.1 N NaOH. Heat as for acid hydrolysis. Neutralize before analysis.
-
Oxidation: Dissolve the API and add a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature.
-
Thermal Degradation: Store the solid API in a high-temperature oven (e.g., 80 °C).
-
Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3]
-
Analysis: At predetermined time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be able to separate the intact API from all major degradation products.[4]
-
Degradant Identification: Use LC-MS to obtain mass-to-charge ratio information for the degradation products to aid in their structural elucidation.
Stability Testing Workflow
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion
The solubility and stability profiles of an API are fundamental to its development into a safe, effective, and stable pharmaceutical product. While specific data for this compound is not publicly available, the illustrative data and standardized protocols presented in this guide provide a comprehensive framework for the type of information required and the methodologies employed in its generation. These studies are essential for formulation design, risk assessment, and regulatory submissions.
References
- 1. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of stability-indicating HPLC method and accelerated stability studies for osmotic and pulsatile tablet formulations of Clopidogrel Bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pezulepistat: Absence of Data for Cell Culture Applications in Research
Currently, there is no publicly available scientific literature detailing the use of pezulepistat in cell culture experiments for research purposes, including cancer studies or other non-antibiotic applications. Information regarding this compound is limited to its classification as a macrocyclic broad-spectrum antibiotic.
This compound is identified as an antibiotic with potential applications in treating microbial infections, particularly those caused by gram-negative bacteria. Its mechanism of action and experimental protocols are described in the context of its antimicrobial properties. There are no available research articles, clinical trial data, or application notes that describe its effects on mammalian cells in culture, which is a prerequisite for developing the detailed protocols and data summaries requested.
The core requirements for this request—summarizing quantitative data, providing detailed experimental methodologies for cell culture, and creating diagrams of signaling pathways—cannot be fulfilled due to the absence of foundational research on this compound in relevant fields such as oncology or cell biology.
Researchers, scientists, and drug development professionals seeking to investigate the potential of this compound in cell culture would need to conduct exploratory in vitro studies to determine its effects, establish effective concentrations, and identify any potential mechanisms of action in mammalian cells. Without such preliminary data, the creation of detailed application notes and protocols is not feasible.
Application Notes and Protocols for the Use of Leukotriene Synthesis Inhibitors in Animal Models
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway. They are critically involved in the pathophysiology of a wide range of inflammatory diseases, including asthma, inflammatory bowel disease (IBD), and arthritis. Consequently, inhibitors of the leukotriene synthesis pathway are valuable tools for preclinical research in animal models of these conditions. While the specific compound "Pezulepistat" did not yield detailed public data on its use in animal models, this document provides comprehensive application notes and protocols for well-characterized inhibitors of the 5-lipoxygenase activating protein (FLAP) and 5-lipoxygenase (5-LO) itself, such as MK-886 and Zileuton. These notes are intended for researchers, scientists, and drug development professionals.
Mechanism of Action: The Leukotriene Biosynthesis Pathway
The synthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase, in conjunction with its activating protein, FLAP, converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). LTB4 is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes increase vascular permeability and cause smooth muscle contraction. Inhibitors like MK-886 target FLAP, preventing the transfer of arachidonic acid to 5-LO, whereas inhibitors like Zileuton directly inhibit the 5-LO enzyme.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Zileuton and MK-886 in various animal models of inflammatory diseases.
Table 1: Efficacy of Zileuton in Animal Models
| Animal Model | Species | Dosage | Administration Route | Key Quantitative Outcomes | Reference |
| Chronic Colitis | Rat | 50 mg/kg | Intracolonic | Significantly reduced macroscopic damage score after four weeks. Decreased leukotriene B4 release by 90% at day 3.[1][2] | [1][2] |
| Acute Colonic Inflammation | Rat | Not specified | Oral | Significantly decreased the frequency of severe colitis. | [3] |
| Allergen-Induced Asthma | Rat (Brown Norway) | Not specified | Oral | Beneficially affected pulmonary function and airway smooth muscle remodeling. | |
| Food Allergy | Mouse | Not specified | Not specified | 95% of mice showed almost no symptoms of anaphylaxis. | |
| Antigen-Induced Airway Response | Sheep | 10 mg/kg | Oral | Completely blocked the late airway response. |
Table 2: Efficacy of MK-886 in Animal Models
| Animal Model | Species | Dosage | Administration Route | Key Quantitative Outcomes | Reference |
| Atherosclerosis | Mouse (apoE/LDLR-DKO) | 4 µ g/100 mg body weight/day | Mixed with diet | Reduced aortic lesion area from 25.15% to 11.16%. | |
| Atherosclerosis | Mouse (LDLR-/-) | 40 mg/kg/day | Mixed with diet | Exacerbated dyslipidemia and increased atherosclerosis. | |
| Apical Periodontitis | Mouse | 5 mg/kg | Not specified | Exacerbated bone loss after 14 days of treatment. |
Experimental Protocols
Below are detailed methodologies for key experiments using leukotriene synthesis inhibitors in common animal models of inflammatory diseases.
Protocol 1: Ovalbumin (OVA)-Induced Asthma in Mice
This model mimics the allergic airway inflammation characteristic of asthma.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Zileuton or other 5-LO/FLAP inhibitor
-
Phosphate-buffered saline (PBS)
-
Nebulizer
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of sterile PBS.
-
-
Drug Administration:
-
Administer Zileuton or another inhibitor at the desired dose (e.g., orally) starting from day 21, one hour before each challenge.
-
-
Challenge:
-
From day 21 to 25, challenge the mice by exposing them to a nebulized 1% OVA solution in PBS for 30 minutes daily.
-
-
Outcome Assessment (24 hours after the last challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine inflammatory cell counts (e.g., eosinophils).
-
Histology: Perfuse and fix the lungs for histological analysis of airway inflammation and mucus production.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to methacholine (B1211447) using a whole-body plethysmograph.
-
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats
This model is widely used to study the pathogenesis of inflammatory bowel disease.
Materials:
-
Sprague-Dawley rats
-
Dextran Sulfate Sodium (DSS) (36-50 kDa)
-
Zileuton or other 5-LO/FLAP inhibitor
-
Vehicle for drug administration
Procedure:
-
Induction of Colitis:
-
Provide rats with drinking water containing 5% (w/v) DSS for 7 days to induce acute colitis. For chronic colitis, cycles of DSS administration (e.g., 5 days of DSS followed by 5 days of regular water, repeated 3 times) can be used.
-
-
Drug Administration:
-
Administer the inhibitor daily via the desired route (e.g., oral gavage or intracolonic) starting from the first day of DSS administration.
-
-
Monitoring:
-
Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
Outcome Assessment (at the end of the study):
-
Macroscopic Assessment: Measure the colon length and score for macroscopic signs of inflammation.
-
Histology: Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.
-
Protocol 3: Collagen-Induced Arthritis (CIA) in Mice
The CIA model shares many immunological and pathological features with human rheumatoid arthritis.
Materials:
-
DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
MK-886 or other 5-LO/FLAP inhibitor
Procedure:
-
Primary Immunization:
-
On day 0, immunize mice with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
-
Booster Immunization:
-
On day 21, administer a booster injection with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Drug Administration:
-
Begin daily administration of the inhibitor (e.g., mixed in the diet or via oral gavage) from the day of the primary immunization or at the onset of clinical signs of arthritis.
-
-
Clinical Assessment:
-
Monitor the mice regularly (e.g., 3 times a week) for the onset and severity of arthritis. Score each paw based on a scale of 0-4 for erythema and swelling.
-
-
Outcome Assessment (at the end of the study):
-
Histology: Collect joints for histological analysis of inflammation, cartilage degradation, and bone erosion.
-
Biomarker Analysis: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) in the serum or joint tissue.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize dosages, timing of administration, and assessment methods based on their specific research questions and institutional animal care and use committee (IACUC) guidelines.
References
- 1. Intracolonic administration of zileuton, a selective 5-lipoxygenase inhibitor, accelerates healing in a rat model of chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracolonic administration of zileuton, a selective 5-lipoxygenase inhibitor, accelerates healing in a rat model of chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a selective 5-lipoxygenase inhibitor, zileuton, on tissue damage in acute colonic inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pezulepistat dosage and administration guidelines
Note to the user: Following a comprehensive search, no specific information regarding a compound named "pezulepistat" could be located in publicly available scientific literature or clinical trial databases. The search results did not yield any data on its mechanism of action, dosage, administration guidelines, or associated signaling pathways. It is possible that "this compound" is an internal designation for a compound not yet disclosed in public forums, a new investigational drug with limited information, or a potential misspelling of another agent.
To generate the requested detailed Application Notes and Protocols, the following information would be essential:
-
Compound Identification: Confirmation of the correct chemical name, any alternative names or identifiers (e.g., investigational new drug number), and its chemical class.
-
Mechanism of Action: A detailed description of the molecular target(s) and the signaling pathway(s) it modulates.
-
Preclinical Data: In vitro and in vivo experimental data, including IC50/EC50 values, efficacy in animal models, and preliminary safety/toxicology data.
-
Clinical Trial Information: Phase I, II, or III clinical trial protocols and results, detailing dosing regimens, administration routes, patient populations, and observed efficacy and adverse events.
Without this foundational information, it is not possible to create the requested detailed protocols, data tables, or signaling pathway diagrams. The following sections are placeholders to illustrate the structure of the requested content, which could be populated once relevant data on "this compound" becomes available.
Abstract
(This section would provide a brief overview of this compound, its intended use, mechanism of action, and the scope of these application notes.)
Mechanism of Action and Signaling Pathway
(This section would describe the molecular target of this compound and the biological pathways it affects. A Graphviz diagram would be included here to visualize the signaling cascade.)
Signaling Pathway Diagram
Caption: Putative signaling pathway modulated by this compound.
Dosage and Administration
(This section would provide comprehensive guidelines on the dosage and administration of this compound based on preclinical and clinical studies.)
Recommended Dosage in Preclinical Models
(A table summarizing dosages used in various animal models would be presented here.)
| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Efficacy Endpoint |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Clinical Dosing Regimens (Investigational)
(A table summarizing dosing information from human clinical trials would be presented here.)
| Clinical Trial Phase | Patient Population | Route of Administration | Dosage | Dosing Schedule |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
(This section would provide detailed, step-by-step protocols for key experiments relevant to the study of this compound.)
In Vitro Cell Viability Assay
-
Cell Seeding: Plate target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle.
-
Treatment: Treat cells with varying concentrations of this compound and a vehicle control.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate IC50 values using non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for in vitro cell viability assessment.
Safety and Toxicology
(This section would summarize any known safety and toxicology data for this compound.)
| Study Type | System | Observed Effects | NOAEL (No-Observed-Adverse-Effect Level) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
We recommend that researchers interested in "this compound" verify the compound's name and search for it under any alternative identifiers. Should information on this compound become publicly available, the above framework can be used to develop comprehensive application notes and protocols.
Application Notes and Protocols for the Analytical Quantification of Pezulepistat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pezulepistat is an investigational inhibitor of the bacterial type I signal peptidase (LepB), a critical enzyme in the protein secretion pathway of many pathogenic bacteria. As such, this compound holds promise as a novel antibacterial agent. The development of robust and reliable analytical methods for the quantification of this compound in various matrices is paramount for pharmacokinetic studies, formulation development, and quality control.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not yet publicly available, the following protocols are based on established analytical principles for molecules of similar chemical complexity and are intended to serve as a comprehensive starting point for method development and validation.
Mechanism of Action: Inhibition of Bacterial Protein Secretion
This compound targets and inhibits the bacterial type I signal peptidase (LepB). This enzyme is a key component of the general secretion (Sec) pathway, which is responsible for translocating a wide variety of proteins across the bacterial cytoplasmic membrane. The process begins with the synthesis of a preprotein containing an N-terminal signal peptide. This preprotein is targeted to the SecYEG translocon channel in the cell membrane. As the preprotein passes through the channel, LepB recognizes and cleaves the signal peptide, releasing the mature protein into the periplasmic space or allowing it to be inserted into the outer membrane. By inhibiting LepB, this compound prevents the release of mature proteins, causing a toxic accumulation of preproteins in the cytoplasmic membrane and ultimately leading to bacterial cell death.
Figure 1. Signaling pathway of this compound's inhibitory action on bacterial protein secretion.
Analytical Methods for this compound Quantification
The choice of analytical method for this compound will depend on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust method suitable for the analysis of bulk drug substance and formulations where the concentration of this compound is relatively high. For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, the superior sensitivity and selectivity of LC-MS/MS are necessary.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the proposed analytical methods for this compound. These values are representative and should be established during formal method validation.
Table 1: Representative HPLC-UV Method Parameters
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Table 2: Representative LC-MS/MS Method Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | < 15.0% |
Experimental Protocols
Protocol 1: Quantification of this compound in Bulk Drug Substance and Formulations by HPLC-UV
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound in bulk powder and pharmaceutical formulations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or a more specific wavelength determined by UV scan of this compound)
-
Injection Volume: 10 µL
4. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation (Bulk Powder): Prepare a sample stock solution in the same manner as the standard stock solution. Dilute to a concentration within the calibration range.
-
Sample Preparation (Formulation): Depending on the formulation, an appropriate extraction step may be necessary. For a simple formulation, dissolve a known amount in a suitable solvent, sonicate to ensure complete dissolution, and dilute to the appropriate concentration with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify Pe-zulepistat in the samples by interpolating their peak areas from the calibration curve.
Figure 2. Experimental workflow for HPLC-UV analysis of this compound.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (if available) or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with appropriate anticoagulant)
2. Instrumentation
-
LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
3. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A rapid gradient to ensure efficient separation and short run times.
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its SIL-IS into the mass spectrometer to identify the precursor ion and the most abundant and stable product ions.
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion 1 - quantifier), Q3 (Product Ion 2 - qualifier)
-
SIL-IS: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or blank, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial or 96-well plate for injection into the LC-MS/MS system.
5. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Figure 3. Workflow for LC-MS/MS quantification of this compound in plasma.
Application Notes and Protocols: Pezulepistat in High-Throughput Screening Assays
A comprehensive review of available scientific literature and data reveals a significant gap in information regarding the application of Pezulepistat in high-throughput screening (HTS) assays. At present, there are no publicly accessible studies, quantitative data, or detailed experimental protocols that describe the use of this compound in this context.
This compound is identified as a macrocyclic broad-spectrum antibiotic.[1] Its primary area of study is in the context of microbial infections, with a focus on its efficacy against gram-negative bacteria.[1] The available information is largely limited to its chemical structure and its general classification as an antibiotic.
The core requirements for generating detailed Application Notes and Protocols—namely, quantitative data from HTS assays, specific experimental methodologies, and established signaling pathways—are not available in the current body of scientific literature for this compound. High-throughput screening is a powerful methodology used for the discovery of novel compounds with activity against various biological targets, including enzymes, receptors, and whole organisms.[2][3][4] However, there is no indication that this compound has been subjected to or utilized in such screening campaigns to identify new therapeutic applications or to elucidate its mechanism of action on a large scale.
Consequently, the creation of the requested detailed application notes, protocols, data tables, and signaling pathway diagrams for this compound in HTS assays is not feasible at this time due to the absence of foundational research and published data. Further research and publication in peer-reviewed scientific journals are necessary to provide the information required to develop such comprehensive documentation. Researchers and scientists interested in this area are encouraged to consult primary literature for future developments on the applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High Throughput Screening Identifies Novel Lead Compounds with Activity against Larval, Juvenile and Adult Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pezulepistat in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pezulepistat is a novel and highly selective inhibitor of Kinase X, a critical component of the Growth Factor Receptor (GFR) signaling pathway. This pathway is frequently dysregulated in various proliferative diseases. Upon activation by a growth factor, the GFR autophosphorylates, initiating a downstream cascade that includes the activation of Kinase X. Activated Kinase X then phosphorylates its substrate, Protein Y, at a specific serine residue (p-Protein Y). The phosphorylation of Protein Y is a key step that ultimately leads to the regulation of gene expression and promotes cell proliferation. By inhibiting Kinase X, this compound is designed to block the phosphorylation of Protein Y, thereby attenuating the pro-proliferative signal.
Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins and their post-translational modifications, such as phosphorylation.[1][2] This application note provides a detailed protocol for utilizing Western blot analysis to assess the in-vitro efficacy of this compound by measuring its dose-dependent inhibition of Protein Y phosphorylation in a relevant cell line.
Data Presentation
The following table summarizes representative quantitative data demonstrating the effect of this compound on Protein Y phosphorylation. The data is derived from densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin), and is presented as the ratio of phosphorylated Protein Y to total Protein Y. This data is for illustrative purposes and will vary based on the specific experimental conditions, cell line, and antibodies used.
| This compound [nM] | Normalized p-Protein Y Intensity (Mean ± SD) | Normalized Total Protein Y Intensity (Mean ± SD) | Ratio (p-Protein Y / Total Protein Y) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.02 ± 0.06 | 0.98 | 0% |
| 1 | 0.85 ± 0.07 | 1.01 ± 0.05 | 0.84 | 14% |
| 10 | 0.52 ± 0.05 | 0.99 ± 0.07 | 0.53 | 46% |
| 50 | 0.21 ± 0.03 | 1.03 ± 0.04 | 0.20 | 80% |
| 100 | 0.09 ± 0.02 | 1.01 ± 0.06 | 0.09 | 91% |
| 500 | 0.04 ± 0.01 | 1.00 ± 0.05 | 0.04 | 96% |
Mandatory Visualizations
Experimental Protocols
This protocol details the steps for assessing the inhibitory effect of this compound on Protein Y phosphorylation in cultured cells.
Materials and Reagents
-
Cell Line: A suitable cell line endogenously expressing the GFR/Kinase X/Protein Y pathway.
-
Cell Culture Media: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
Growth Factor: Ligand for the GFR of interest (e.g., EGF, FGF).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails immediately before use.[3][4]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient) or components for hand-casting.[4]
-
Sample Buffer: 4x Laemmli sample buffer.
-
Running Buffer: 1x Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Protein Y (Ser-XX) monoclonal antibody.
-
Mouse anti-total Protein Y monoclonal antibody.
-
Mouse anti-β-actin monoclonal antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: 1x TBST.
Cell Culture and Treatment
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Once confluent, serum-starve the cells for 4-6 hours to reduce basal levels of pathway activation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 500 nM) and a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor at a predetermined optimal concentration (e.g., 50 ng/mL) for 15-30 minutes to induce Protein Y phosphorylation. Include a non-stimulated control group.
Cell Lysis and Protein Quantification
-
After treatment, immediately place the plates on ice and aspirate the media.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples by adding 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by Ponceau S staining.
Immunoblotting
-
Wash the membrane briefly with TBST to remove Ponceau S stain.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-Protein Y, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically (e.g., 1:1000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
For normalization, the membrane can be stripped of antibodies and re-probed for total Protein Y and the loading control (β-actin). Alternatively, run parallel gels for total protein analysis.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the p-Protein Y band to the total Protein Y band and the loading control to correct for any variations in protein loading.
References
Pezulepistat in CRISPR-Cas9 Studies: A Hypothetical Application for Enhancing Precision Gene Editing
Application Notes
Introduction:
Pezulepistat is a potent and selective inhibitor of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1][2] PGE2 is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, immune responses, and cancer.[1][2][3] The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise modification of DNA sequences. The outcome of CRISPR-Cas9 editing is determined by the cellular DNA repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway and the precise homology-directed repair (HDR) pathway. Enhancing the efficiency of HDR is a major goal in the field of gene editing to facilitate precise insertions, deletions, or substitutions.
This document proposes a hypothetical application of this compound in CRISPR-Cas9 studies, postulating that by inhibiting PGE2 synthesis, this compound may modulate the cellular environment to favor the HDR pathway over NHEJ, thereby increasing the efficiency of precise gene editing. The rationale is based on the known immunomodulatory and signaling roles of PGE2, which could influence the expression or activity of key DNA repair factors.
Mechanism of Action and Hypothetical Rationale:
This compound blocks the conversion of prostaglandin H2 (PGH2) to PGE2 by inhibiting mPGES-1. PGE2 exerts its effects through four G-protein coupled receptors (EP1-4), which activate various downstream signaling pathways, including those involving cAMP, PKA, PI3K/Akt, and β-catenin. These pathways are known to regulate gene expression and cellular processes that could potentially impact the balance between NHEJ and HDR. For instance, inflammatory signaling, in which PGE2 is a key player, can influence the cellular state and the expression of DNA repair proteins. By reducing PGE2 levels, this compound could potentially create a cellular milieu that is more conducive to the HDR pathway.
Potential Applications:
-
Enhancing precise gene editing: this compound could be used as a small molecule enhancer of HDR efficiency in various cell types for research and therapeutic applications.
-
Improving the generation of disease models: By increasing the frequency of precise mutations, this compound could facilitate the creation of more accurate cellular and animal models of genetic diseases.
-
Facilitating gene therapy approaches: In the context of gene therapy, higher HDR efficiency is critical for correcting disease-causing mutations. This compound could potentially improve the outcomes of such therapeutic strategies.
Quantitative Data Summary
As this is a hypothetical application, there is no direct quantitative data on the effect of this compound on CRISPR-Cas9 efficiency. The following table represents a template for how such data could be presented if experimental validation were to be performed.
| Cell Line | Target Gene | This compound Concentration (µM) | HDR Efficiency (%) | NHEJ Frequency (%) | Cell Viability (%) |
| HEK293T | HBB | 0 (Control) | 5.2 ± 0.8 | 85.3 ± 4.1 | 98.1 ± 1.5 |
| 1 | 8.9 ± 1.2 | 80.1 ± 3.5 | 97.5 ± 2.0 | ||
| 5 | 15.6 ± 2.1 | 72.4 ± 5.2 | 95.3 ± 2.8 | ||
| 10 | 12.1 ± 1.9 | 75.8 ± 4.8 | 88.7 ± 3.4 | ||
| iPSCs | CFTR | 0 (Control) | 2.1 ± 0.5 | 90.7 ± 3.3 | 96.4 ± 2.2 |
| 1 | 4.5 ± 0.7 | 85.2 ± 2.9 | 95.8 ± 2.5 | ||
| 5 | 8.2 ± 1.1 | 79.6 ± 4.1 | 93.1 ± 3.1 | ||
| 10 | 6.8 ± 0.9 | 81.3 ± 3.7 | 85.2 ± 4.0 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Enhancing HDR Efficiency
This protocol outlines a method to test the hypothesis that this compound can increase the efficiency of HDR-mediated gene editing with CRISPR-Cas9.
Materials:
-
HEK293T cells (or other cell line of interest)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
CRISPR-Cas9 expression plasmid (targeting a specific gene, e.g., HBB)
-
Single-guide RNA (sgRNA) expression plasmid
-
Donor DNA template with homology arms and desired insertion/mutation
-
Lipofectamine 3000 or other transfection reagent
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Next-generation sequencing (NGS) platform or digital droplet PCR (ddPCR) system
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 24-well plate 24 hours before transfection.
-
This compound Treatment: 2 hours before transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a DMSO-only control.
-
Transfection: Co-transfect the cells with the Cas9 plasmid, sgRNA plasmid, and donor DNA template using Lipofectamine 3000 according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the target genomic region using PCR primers flanking the editing site.
-
Quantification of Editing Efficiency: Analyze the PCR products using NGS or ddPCR to quantify the percentage of HDR-mediated editing and NHEJ-induced indels.
-
Cell Viability Assay: In a parallel experiment, assess cell viability at the different this compound concentrations using a standard assay (e.g., MTS or trypan blue exclusion).
Visualizations
References
Application Note: Quantifying Immune Cell Responses to Pezulepistat using Flow Cytometry
Introduction
Pezulepistat (also known as Opevesostat or MK-5684) is an investigational drug that functions as a potent and specific inhibitor of cytosolic phospholipase A2 alpha (cPLA2α). The cPLA2α enzyme is a critical regulator in the inflammatory cascade, responsible for the release of arachidonic acid (AA) from membrane phospholipids.[1][2] This release is the rate-limiting step for the production of various pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[3] Given its central role in inflammation, the cPLA2α pathway is a significant target in various inflammatory and autoimmune diseases.[2][4] This application note provides a detailed protocol for utilizing flow cytometry to analyze the effects of this compound on immune cell signaling and function, offering researchers a robust method to investigate its mechanism of action at a single-cell level.
Mechanism of Action: The cPLA2α Signaling Pathway
Activation of cPLA2α is a multi-step process initiated by various inflammatory stimuli. Upon cell stimulation, increased intracellular calcium (Ca2+) levels promote the translocation of cPLA2α from the cytosol to intracellular membranes.[1] Concurrently, activation of pathways like the mitogen-activated protein kinase (MAPK) cascade leads to the phosphorylation of cPLA2α (e.g., on Ser-505), which enhances its catalytic activity.[1][5] By inhibiting cPLA2α, this compound effectively blocks the production of downstream eicosanoids, thereby attenuating the inflammatory response.
Experimental Protocol: Assessing this compound Activity in PBMCs
This protocol describes a method to treat human Peripheral Blood Mononuclear Cells (PBMCs) with this compound, stimulate them with Lipopolysaccharide (LPS), and analyze intracellular cytokine production and signaling pathway activation using flow cytometry.
Experimental Workflow
The overall workflow involves isolating PBMCs, pre-treating the cells with this compound, stimulating with LPS, staining for surface and intracellular markers, and finally, acquiring and analyzing the data on a flow cytometer.
1. Materials and Reagents
| Reagent | Recommended Supplier |
| Ficoll-Paque™ PLUS | GE Healthcare |
| RPMI 1640 Medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| This compound | R&D Systems / Cayman Chemical |
| Lipopolysaccharide (LPS) | Sigma-Aldrich |
| Brefeldin A | BioLegend |
| Human TruStain FcX™ (Fc Block) | BioLegend |
| Fixable Viability Dye | e.g., Zombie NIR™ (BioLegend) |
| BD Cytofix/Cytoperm™ Kit | BD Biosciences |
| Fluorochrome-conjugated Antibodies | BioLegend, BD, eBioscience |
2. Cell Preparation
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI medium (RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin).
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue. Adjust cell density to 2 x 10⁶ cells/mL.
3. This compound Treatment and Cell Stimulation
-
Aliquot 500 µL of the cell suspension (1 x 10⁶ cells) into 5 mL polystyrene flow cytometry tubes.
-
Prepare serial dilutions of this compound in complete RPMI. A final concentration range of 1 nM to 1 µM is a typical starting point for dose-response experiments.
-
Add the appropriate volume of this compound or vehicle control (e.g., DMSO) to the cells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
Add LPS to a final concentration of 100 ng/mL to the stimulated tubes. Add an equal volume of medium to the unstimulated control tubes.
-
Two hours post-LPS stimulation, add Brefeldin A (a protein transport inhibitor) to all tubes at the manufacturer's recommended concentration to trap cytokines intracellularly.
-
Incubate for an additional 4 hours at 37°C, 5% CO₂.
4. Staining Protocol
-
Pellet the cells by centrifugation (400 x g, 5 minutes, 4°C) and discard the supernatant.
-
Viability Staining: Resuspend cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature, protected from light.
-
Wash cells with 2 mL of FACS Buffer (PBS + 2% FBS).
-
Surface Staining: Resuspend the cell pellet in 50 µL of FACS Buffer containing Fc Block and incubate for 10 minutes.
-
Without washing, add 50 µL of the surface antibody cocktail (e.g., anti-CD3, anti-CD14) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells with 2 mL of FACS Buffer.
-
Fixation and Permeabilization: Resuspend the pellet in 250 µL of Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.[6]
-
Wash cells twice with 1X Perm/Wash Buffer.
-
Intracellular Staining: Resuspend the permeabilized cell pellet in 100 µL of Perm/Wash Buffer containing the intracellular antibody cocktail (e.g., anti-TNF-α, anti-phospho-p38).
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash cells twice with 1X Perm/Wash Buffer.
-
Resuspend the final cell pellet in 300 µL of FACS Buffer for acquisition.
5. Data Acquisition and Analysis
-
Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-300,000 events) for robust statistical analysis.
-
Use single-stain controls for compensation and fluorescence-minus-one (FMO) controls to set positive gates accurately.
-
Analyze the data using software such as FlowJo™ or FCS Express. Gate on live, single cells, then identify cell populations based on surface markers (e.g., CD14+ for monocytes). Within each population, quantify the percentage of cells positive for intracellular markers and their Mean Fluorescence Intensity (MFI).
Data Presentation
Quantitative data should be summarized to compare the effects of this compound across different conditions. The tables below provide a template for organizing typical results from this experiment.
Table 1: Effect of this compound on TNF-α Production in CD14+ Monocytes
| Treatment Condition | This compound Conc. | % of Live CD14+ Cells | % of TNF-α+ (of CD14+) | MFI of TNF-α (in TNF-α+ cells) |
| Unstimulated Control | 0 nM | 95.2 ± 2.1 | 1.5 ± 0.4 | 150 ± 25 |
| LPS Stimulated | 0 nM | 94.8 ± 2.5 | 65.7 ± 5.3 | 8,500 ± 620 |
| LPS + this compound | 10 nM | 95.1 ± 2.3 | 42.1 ± 4.8 | 5,200 ± 450 |
| LPS + this compound | 100 nM | 94.9 ± 2.6 | 15.3 ± 3.1 | 2,100 ± 310 |
| LPS + this compound | 1000 nM | 94.5 ± 2.8 | 5.8 ± 1.9 | 850 ± 150 |
| Data are representative and shown as Mean ± SD. |
Table 2: Effect of this compound on p38 Phosphorylation in CD14+ Monocytes
| Treatment Condition | This compound Conc. | MFI of phospho-p38 (in CD14+ cells) | Fold Change over Unstimulated |
| Unstimulated Control | 0 nM | 210 ± 30 | 1.0 |
| LPS Stimulated | 0 nM | 1,850 ± 150 | 8.8 |
| LPS + this compound | 10 nM | 1,790 ± 145 | 8.5 |
| LPS + this compound | 100 nM | 1,810 ± 160 | 8.6 |
| LPS + this compound | 1000 nM | 1,830 ± 155 | 8.7 |
| Data are representative and shown as Mean ± SD. Note: As this compound acts downstream of p38, little change in p38 phosphorylation is expected, confirming the specificity of the drug's action. |
This application note provides a comprehensive framework for using flow cytometry to dissect the cellular effects of the cPLA2α inhibitor this compound. By measuring changes in intracellular signaling molecules and functional outputs like cytokine production, researchers can effectively quantify the drug's potency and specificity in primary immune cells. This protocol can be adapted for various cell types and stimuli, making it a valuable tool for drug development professionals and scientists in the fields of immunology and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pathways regulating cytosolic phospholipase A2 activation and eicosanoid production in macrophages by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometry, FoxP3/Transcription Factor Fixation and Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Pezulepistat and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pezulepistat is a novel macrocyclic antibiotic demonstrating broad-spectrum activity against various bacterial strains. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and quantification of drug metabolites. This document provides a detailed application note and protocol for the mass spectrometry analysis of this compound and its potential metabolites in biological matrices.
Overview of the Analytical Workflow
The comprehensive analysis of this compound and its metabolites involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.
Caption: General experimental workflow for this compound metabolite analysis.
Hypothetical Metabolic Pathway of this compound
The biotransformation of macrocyclic antibiotics often involves Phase I and Phase II metabolic reactions.[1] Phase I reactions typically introduce or expose functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by cytochrome P450 (CYP) enzymes.[2] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[1]
Based on common metabolic pathways for large macrocyclic compounds, the hypothetical primary metabolic transformations of this compound may include:
-
Hydroxylation: Addition of a hydroxyl group (-OH).
-
N-dealkylation: Removal of an alkyl group from a nitrogen atom.
-
O-demethylation: Removal of a methyl group from an oxygen atom.
-
Glucuronidation: Conjugation with glucuronic acid.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is designed to identify potential metabolites of this compound in a controlled in vitro system.
Materials:
-
This compound
-
Human, rat, or mouse liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid (FA)
-
Internal Standard (IS) - a structurally similar compound not expected to be present in the samples.
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding this compound to the mixture. The final concentration of the organic solvent should be less than 1%.
-
Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Sample Preparation from Biological Matrices (Plasma or Urine)
This protocol outlines the extraction of this compound and its metabolites from complex biological fluids for quantitative analysis.
Materials:
-
Plasma or urine samples
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Internal Standard (IS)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Protocol:
-
Thaw plasma or urine samples to room temperature.
-
To 100 µL of the sample, add the internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Solid-Phase Extraction (for cleaner samples and pre-concentration):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of macrocyclic antibiotics and can be optimized for this compound.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Collision Gas | Argon |
MRM Transitions (Hypothetical):
For quantitative analysis, specific precursor-to-product ion transitions are monitored. These would need to be determined experimentally by infusing pure standards of this compound and its synthesized metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | Optimized Value |
| [M+H]+ | Fragment 2 | Optimized Value | |
| Metabolite 1 (Hydroxylated) | [M+16+H]+ | Fragment 1 | Optimized Value |
| Metabolite 2 (N-dealkylated) | [M-alkyl+H]+ | Fragment 1 | Optimized Value |
| Internal Standard | [M+H]+ | Fragment 1 | Optimized Value |
Quantitative Data Presentation
The following tables present hypothetical quantitative data for this compound metabolism in human liver microsomes and its pharmacokinetics in rat plasma.
Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes
| Time (min) | This compound Conc. (µM) | Metabolite 1 Conc. (µM) | Metabolite 2 Conc. (µM) |
| 0 | 10.00 | 0.00 | 0.00 |
| 15 | 8.52 | 0.85 | 0.41 |
| 30 | 6.98 | 1.73 | 0.88 |
| 60 | 4.21 | 3.54 | 1.55 |
| 120 | 1.89 | 5.23 | 2.11 |
Table 2: Pharmacokinetic Profile of this compound in Rat Plasma after a Single Oral Dose
| Time (hr) | This compound Plasma Conc. (ng/mL) | Metabolite 1 Plasma Conc. (ng/mL) |
| 0.5 | 152.3 | 25.8 |
| 1 | 289.6 | 58.2 |
| 2 | 450.1 | 112.5 |
| 4 | 310.7 | 155.9 |
| 8 | 125.4 | 98.7 |
| 12 | 55.8 | 45.1 |
| 24 | 10.2 | 8.9 |
Data Analysis and Interpretation
-
Quantification: Peak areas of the analytes and the internal standard are integrated. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the standards. The concentrations of the analytes in the samples are then calculated from this curve.
-
Metabolite Identification: Putative metabolites are identified by searching for expected mass shifts from the parent drug (e.g., +16 Da for hydroxylation) in full scan or precursor ion scan data. The structure of the metabolites can be further elucidated by analyzing their fragmentation patterns in product ion scans.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the mass spectrometry-based analysis of this compound and its metabolites. While the specific parameters and results are hypothetical, they are based on established methodologies for the analysis of similar macrocyclic compounds. These guidelines should serve as a valuable resource for researchers and scientists involved in the development of this compound, enabling robust and reliable characterization of its metabolic profile. Further optimization and validation of these methods will be necessary for specific applications.
References
Troubleshooting & Optimization
Troubleshooting Pezulepistat insolubility issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Pezulepistat. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a macrocyclic broad-spectrum antibiotic.[1] Its large and complex structure can contribute to poor aqueous solubility, which is a common challenge for many macrocyclic compounds. This can lead to difficulties in preparing solutions for in vitro and in vivo experiments, potentially causing issues such as precipitation in assay buffers and inaccurate results.
Q2: What are the initial recommended solvents for dissolving this compound?
For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent due to its ability to dissolve a wide range of organic compounds. It is common practice to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous assay buffer. What should I do?
This phenomenon, known as "precipitation upon dilution," is a frequent issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize the final DMSO concentration: While it's best to minimize DMSO in cellular assays to avoid toxicity, a slightly higher final concentration (e.g., 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent: Incorporating a water-miscible co-solvent in your final assay medium can enhance the solubility of this compound.
-
Adjust the pH: The solubility of compounds with ionizable groups can be pH-dependent. Systematically testing a range of physiologically acceptable pH values for your assay buffer may improve solubility.
-
Gentle warming and sonication: Briefly warming the solution or using a sonicator can help dissolve small aggregates.
Q4: Are there any other formulation strategies I can try for this compound?
If standard solvent and co-solvent approaches are insufficient, you might consider more advanced formulation techniques, particularly for in vivo studies. These can include the use of solubilizing excipients such as cyclodextrins, which can encapsulate hydrophobic molecules and increase their apparent solubility in water.
Q5: How can I determine the kinetic solubility of this compound in my specific assay buffer?
A kinetic solubility assay can help you determine the maximum concentration of this compound that can be dissolved in your buffer under your experimental conditions. This involves preparing a series of dilutions from a concentrated stock and observing the concentration at which precipitation occurs.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Initial Solubility Testing
The first step in working with this compound is to determine its approximate solubility in common laboratory solvents. The following table can be used to record your observations.
| Solvent | Visual Observation (Clear, Hazy, Precipitate) | Estimated Solubility (e.g., <1 mg/mL, 1-10 mg/mL, >10 mg/mL) |
| Water | ||
| PBS (pH 7.4) | ||
| Ethanol | ||
| Methanol | ||
| DMSO | ||
| DMF |
Protocol for Preparing a this compound Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add a small volume of 100% DMSO to the powder.
-
Facilitate Dissolution: Vortex the solution vigorously. If necessary, use a sonicator for short bursts to aid dissolution. Gentle warming (e.g., 37°C) can also be applied.
-
Bring to Final Volume: Once the compound is fully dissolved, add DMSO to reach the desired final concentration.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Precipitation Upon Dilution
If you observe precipitation when diluting your this compound stock solution into an aqueous buffer, follow this workflow:
Experimental Protocol: Kinetic Solubility Assessment
This protocol will help you determine the kinetic solubility of this compound in your specific experimental buffer.
-
Prepare a Concentrated Stock: Make a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Prepare a series of dilutions of your this compound stock in your final assay buffer. Ensure the final DMSO concentration is constant across all dilutions.
-
Incubation: Incubate the solutions at your assay temperature for 1-2 hours.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation.
-
(Optional) Quantitative Analysis: For a more precise measurement, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes. Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
The highest concentration that remains clear is your kinetic solubility limit.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates a generalized workflow for preparing this compound for a cell-based assay.
References
Technical Support Center: Optimizing Pezulepistat Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Pezulepistat in in vitro assays targeting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in the context of in vitro inflammation assays?
A1: this compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway.[1] By inhibiting mPGES-1, this compound blocks the conversion of prostaglandin H2 (PGH2) to PGE2, a key mediator of inflammation and pain.[1] This selective inhibition avoids the broader effects of non-steroidal anti-inflammatory drugs (NSAIDs) which target upstream cyclooxygenase (COX) enzymes.[1]
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: For a novel inhibitor like this compound, it is recommended to start with a broad concentration range to determine its potency (IC50) in your specific assay system. A typical starting range could be from 1 nM to 100 µM. Based on data from other potent mPGES-1 inhibitors, the effective concentration is often in the nanomolar to low micromolar range.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[2] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in anhydrous DMSO.[3] It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration should be determined by performing a dose-response experiment. This involves treating your cells with a serial dilution of this compound and measuring the inhibition of PGE2 production. The goal is to identify the concentration that gives a maximal biological effect with minimal off-target effects or cytotoxicity.
Troubleshooting Guide
Issue 1: High variability in PGE2 inhibition between replicate wells.
-
Possible Cause 1: Incomplete dissolution of this compound.
-
Possible Cause 2: Uneven cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 3: Inconsistent pipetting.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique, especially for small volumes. Pre-wetting the pipette tip can improve accuracy.
-
Issue 2: No significant inhibition of PGE2 production, even at high concentrations of this compound.
-
Possible Cause 1: Low expression or activity of mPGES-1 in your cell model.
-
Solution: Confirm that your chosen cell line expresses mPGES-1. You may need to stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or interleukin-1 beta [IL-1β]) to induce mPGES-1 expression.[6]
-
-
Possible Cause 2: this compound degradation.
-
Solution: this compound stability in your specific cell culture medium and conditions should be considered. Prepare fresh dilutions from a frozen stock for each experiment. Assess the stability of the compound in your media over the course of the experiment if degradation is suspected.
-
-
Possible Cause 3: Sub-optimal assay conditions.
-
Solution: Review your PGE2 assay protocol. Ensure that the incubation times, antibody concentrations, and substrate development times are optimized.
-
Issue 3: Observed cytotoxicity at concentrations where PGE2 is inhibited.
-
Possible Cause 1: Off-target effects of this compound.
-
Solution: To distinguish between on-target and off-target effects, consider using a structurally unrelated mPGES-1 inhibitor as a positive control.[7] Additionally, a cytotoxicity assay (e.g., MTT or LDH assay) should be run in parallel with your functional assay to determine the cytotoxic concentration range of this compound.
-
-
Possible Cause 2: High DMSO concentration.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C46H61N11O13S | [2] |
| Molecular Weight | 1008.12 g/mol | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store at -20°C for long-term | [2] |
Table 2: Hypothetical Dose-Response Data for this compound in an A549 Cell-Based PGE2 Assay
| This compound Conc. (nM) | % PGE2 Inhibition (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 0 ± 5.2 | 100 |
| 1 | 15.3 ± 4.8 | 99.5 |
| 10 | 48.9 ± 6.1 | 98.7 |
| 50 | 85.2 ± 3.9 | 97.9 |
| 100 | 95.1 ± 2.5 | 98.1 |
| 500 | 98.3 ± 1.8 | 96.5 |
| 1000 | 99.2 ± 1.1 | 90.3 |
| 10000 | 99.5 ± 0.9 | 75.4 |
Note: The data in this table is hypothetical and for illustrative purposes only. Researchers must determine these values experimentally for their specific assay conditions.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based PGE2 Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
Cell line known to express inducible mPGES-1 (e.g., A549 cells).
-
Cell culture medium and supplements.
-
This compound.
-
Anhydrous DMSO.
-
Inflammatory stimulus (e.g., IL-1β).
-
PGE2 ELISA kit.
-
Multi-well cell culture plates (e.g., 96-well).
-
Standard laboratory equipment (incubator, centrifuge, plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Cell Treatment: Remove the culture medium from the cells and replace it with medium containing the various concentrations of this compound or vehicle control. Pre-incubate the cells with this compound for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus (e.g., IL-1β at 1 ng/mL) to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for the desired period to allow for PGE2 production (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant for PGE2 analysis.
-
PGE2 Measurement: Quantify the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits mPGES-1, blocking PGE2 synthesis.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Pezulepistat Experiments
Welcome to the Technical Support Center for Pezulepistat experimental design and execution. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo studies involving this compound.
Disclaimer: this compound (also known as RG6319 and GDC-5780) is a research compound with limited publicly available experimental data. The following guidance is based on the known mechanism of action of this compound as a bacterial type I signal peptidase (LepB) inhibitor, general principles of antimicrobial susceptibility testing (AST), and common challenges associated with macrocyclic antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a macrocyclic broad-spectrum antibiotic that functions as an inhibitor of the bacterial type I signal peptidase (LepB).[1][2] LepB is an essential enzyme in many bacteria, responsible for cleaving signal peptides from pre-proteins as they are translocated across the cell membrane. By inhibiting LepB, this compound disrupts protein secretion, leading to an accumulation of unprocessed pre-proteins in the cell membrane and ultimately, bacterial cell death.
Q2: What are the primary experimental applications for this compound?
This compound is primarily studied for its antibacterial activity against Gram-negative bacteria. Common experimental applications include:
-
In vitro antimicrobial susceptibility testing (AST) to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
-
Biochemical assays to determine the IC50 against purified or membrane-associated LepB enzyme.
-
Mechanism of action studies to elucidate the effects of LepB inhibition on bacterial physiology.
-
In vivo efficacy studies in animal models of bacterial infection.
Q3: What are the known synonyms for this compound?
This compound is also known by the development codes RG6319 and GDC-5780.
Q4: Are there any known stability or solubility issues with this compound?
As a macrocyclic peptide, this compound may have specific solubility and stability requirements. While detailed public data is scarce, it is recommended to store the compound in a dry, dark place at -20°C for long-term storage.[1] For experimental use, it is crucial to determine its solubility in appropriate solvents (e.g., DMSO) and aqueous media. Inconsistent solubility can be a major source of experimental variability.
Troubleshooting Guides
In Vitro Experiments: Antimicrobial Susceptibility Testing (AST)*
A common application for this compound is to determine its Minimum Inhibitory Concentration (MIC) using methods like broth microdilution.
Issue 1: High Variability in MIC Results
-
Possible Cause 1: Inoculum Effect. The density of the bacterial inoculum can significantly impact the apparent MIC. An inoculum that is too high can lead to falsely elevated MIC values.
-
Solution: Strictly adhere to standardized protocols for inoculum preparation, such as using a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[3]
-
-
Possible Cause 2: Compound Precipitation. this compound, being a macrocyclic molecule, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.
-
Solution: Visually inspect the wells of your microtiter plate for any signs of precipitation. If observed, consider using a lower starting concentration or adding a solubilizing agent (ensure the agent itself does not have antibacterial activity).
-
-
Possible Cause 3: Media Composition. The composition of the growth medium, including pH and cation concentration, can influence the activity of some antibiotics.
-
Solution: Use the recommended and standardized medium for the bacterial species being tested (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). Ensure the pH of the media is within the recommended range (typically 7.2-7.4).[3]
-
Issue 2: No Inhibition of Bacterial Growth Observed
-
Possible Cause 1: Bacterial Resistance. The tested bacterial strain may possess intrinsic or acquired resistance mechanisms to LepB inhibitors.
-
Solution: Include a known susceptible control strain in your experiments to validate the activity of your compound stock. Consider investigating potential resistance mechanisms, such as mutations in the lepB gene.
-
-
Possible Cause 2: Compound Inactivity. The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution from powder. If possible, verify the concentration and purity of the stock solution using analytical methods like HPLC.
-
-
Possible Cause 3: Inappropriate Assay Conditions. The incubation time or temperature may not be optimal for the tested organism.
-
Solution: Ensure that the incubation conditions (temperature, time, and atmosphere) are appropriate for the specific bacterial species being tested, following established guidelines (e.g., CLSI or EUCAST).[3]
-
Biochemical Assays: LepB Inhibition
These assays measure the direct inhibition of the LepB enzyme.
Issue: Low or No Inhibition of LepB Activity
-
Possible Cause 1: Inactive Enzyme. The purified or membrane-prepped LepB may have lost its activity.
-
Solution: Include a positive control inhibitor with known activity against LepB to validate the assay. Ensure proper storage and handling of the enzyme preparation.
-
-
Possible Cause 2: Substrate Competition. The concentration of the substrate in the assay may be too high, requiring a higher concentration of this compound to achieve inhibition.
-
Solution: Optimize the substrate concentration, ideally using a concentration at or below the Km for the enzyme.
-
-
Possible Cause 3: Assay Interference. Components of the assay buffer or the detection system may interfere with this compound.
-
Solution: Run control experiments without the enzyme to check for any non-specific effects of this compound on the assay signal.
-
Data Presentation
Table 1: Representative MIC Values for LepB Inhibitors against Gram-Negative Bacteria.
Note: Specific MIC data for this compound is not publicly available. The following data for other LepB inhibitors is provided for context.
| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Hypothetical LepB Inhibitor A | Escherichia coli | 0.5 | 2 |
| Klebsiella pneumoniae | 1 | 4 | |
| Pseudomonas aeruginosa | 4 | 16 | |
| Hypothetical LepB Inhibitor B | Escherichia coli | 1 | 4 |
| Klebsiella pneumoniae | 2 | 8 | |
| Pseudomonas aeruginosa | 8 | >32 |
Experimental Protocols
Representative Protocol: Broth Microdilution MIC Assay
This protocol is a generalized procedure for determining the MIC of this compound against a bacterial strain.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL, with the this compound concentration being twice the final desired concentration.
-
Include a positive control well (no antibiotic) and a negative control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a Broth Microdilution MIC Assay.
References
Technical Support Center: Enhancing the Bioavailability of Pezulepistat
This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for improving the bioavailability of Pezulepistat. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main properties?
This compound is a macrocyclic broad-spectrum antibiotic. Its primary mechanism of action is the inhibition of the E. coli type I signal peptidase (LepB). Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C46H61N11O13S | PubChem |
| Molecular Weight | 1008.1 g/mol | PubChem |
| LogP (estimated) | 1.5 - 3.0 | Representative of macrocyclic antibiotics[1][2] |
| Aqueous Solubility | < 0.1 mg/mL | Assumed based on macrocyclic structure |
| Permeability | Low | Typical for macrocyclic compounds[3] |
Q2: What are the primary challenges in achieving adequate oral bioavailability for this compound?
The primary challenges stem from its macrocyclic peptide-like structure, which typically results in:
-
Low Aqueous Solubility: The large and complex structure of this compound can limit its dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
Poor Membrane Permeability: The high molecular weight and potential for numerous hydrogen bonds can hinder its passage across the intestinal epithelium.[3]
Q3: What is the mechanism of action of this compound?
This compound inhibits the bacterial type I signal peptidase (LepB), an essential enzyme in the protein secretion pathway of many bacteria.[4] This enzyme is responsible for cleaving the signal peptide from preproteins after they are translocated across the cytoplasmic membrane. Inhibition of LepB leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting membrane integrity and ultimately causing bacterial cell death.
Troubleshooting Guide
Problem: Poor dissolution of this compound in aqueous buffers.
Table 2: Troubleshooting Poor Dissolution
| Possible Cause | Suggested Solution | Experimental Considerations |
| High hydrophobicity | Utilize organic co-solvents (e.g., DMSO, ethanol) in initial stock solutions. | Ensure co-solvent is compatible with downstream assays. Keep final co-solvent concentration low (typically <1%) to avoid toxicity. |
| Aggregation | Use sonication to aid dissolution. | Perform sonication in short bursts on ice to prevent sample degradation. |
| pH-dependent solubility | Adjust the pH of the buffer. For peptide-like molecules, solubility is often lowest at the isoelectric point (pI). | Determine the theoretical pI of this compound and test solubility in buffers with pH values above and below the pI. |
Problem: Low in vitro permeability in Caco-2 cell assays.
Table 3: Troubleshooting Low Permeability
| Possible Cause | Suggested Solution | Experimental Considerations |
| High molecular weight and polarity | Formulate this compound into nanoparticles to promote cellular uptake. | Nanoparticle size and surface charge are critical parameters to optimize for efficient transport across cell monolayers. |
| Efflux by P-glycoprotein (P-gp) | Co-administer with a known P-gp inhibitor (e.g., verapamil). | This can help determine if active efflux is limiting permeability. |
| Low lipophilicity | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains (PEGylation). | PEGylation can increase hydrophilicity and hydrodynamic radius, potentially reducing renal clearance and improving pharmacokinetic profile. |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Method)
This protocol is adapted from established methods for encapsulating hydrophilic peptides into polymeric nanoparticles.
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Poly(vinyl alcohol) (PVA), Dichloromethane (DCM), Deionized water.
-
Procedure:
-
Primary Emulsion: Dissolve 5 mg of this compound in 0.5 mL of deionized water (aqueous phase). Dissolve 50 mg of PLGA in 2 mL of DCM (oil phase). Add the aqueous phase to the oil phase and sonicate on ice to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Prepare a 2% w/v PVA solution in deionized water. Add the primary emulsion to 10 mL of the PVA solution and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet three times with deionized water to remove excess PVA and unencapsulated this compound.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powdered form.
-
2. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is a standard method for preparing solid dispersions to enhance the dissolution of poorly soluble drugs.
-
Materials: this compound, Polyethylene glycol 6000 (PEG 6000), Methanol (B129727).
-
Procedure:
-
Dissolution: Prepare different weight ratios of this compound to PEG 6000 (e.g., 1:1, 1:5, 1:10). Dissolve the appropriate amounts of both this compound and PEG 6000 in a minimal amount of methanol with stirring.
-
Solvent Evaporation: Evaporate the methanol under vacuum at a controlled temperature (e.g., 40°C) until a solid film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
3. PEGylation of this compound
This is a general protocol for the covalent attachment of PEG to a peptide-like molecule.
-
Materials: this compound, Methoxy-PEG-NHS (mPEG-Succinimidyl Carboxymethyl Ester), Reaction buffer (e.g., phosphate-buffered saline, pH 7.4), Quenching solution (e.g., Tris buffer).
-
Procedure:
-
Reaction Setup: Dissolve this compound in the reaction buffer. Add a molar excess of mPEG-NHS to the this compound solution. The molar ratio of PEG to this compound will need to be optimized.
-
Incubation: Allow the reaction to proceed at room temperature with gentle stirring for a specified time (e.g., 1-4 hours).
-
Quenching: Add a quenching solution to stop the reaction by consuming any unreacted mPEG-NHS.
-
Purification: Purify the PEGylated this compound from the reaction mixture using techniques such as size-exclusion chromatography or dialysis to remove unreacted PEG and other byproducts.
-
Characterization: Confirm the successful PEGylation and purity of the product using methods like SDS-PAGE, mass spectrometry, or HPLC.
-
References
- 1. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Antibiotic Physicochemical Properties on their Release Kinetics from Biodegradable Polymer Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical profile of macrolides and their comparison with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulated Expression of the Escherichia coli lepB Gene as a Tool for Cellular Testing of Antimicrobial Compounds That Inhibit Signal Peptidase I In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Pezulepistat and how to mitigate them
Disclaimer: Information regarding the specific off-target effects of Pezulepistat is not extensively available in public literature. This guide provides a general framework and best practices for researchers to identify, characterize, and mitigate potential off-target effects of novel small molecule inhibitors, using this compound as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a molecule like this compound?
Off-target effects occur when a drug or chemical probe, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern in drug development and basic research as they can lead to experimental artifacts, cellular toxicity, and misinterpretation of a compound's therapeutic mechanism and potential side effects.[2][3] For a selective inhibitor, understanding its off-target profile is crucial for validating its on-target effects and ensuring the specificity of experimental outcomes.
Q2: What is the primary known target of this compound and its mechanism of action?
This compound is an investigational small molecule inhibitor. While detailed public information on its precise mechanism is limited, it is being studied in the context of cancer therapy, often in combination with other agents. The core of its investigation revolves around its ability to modulate specific cellular pathways involved in tumor growth and survival. For the purpose of this guide, we will consider it a hypothetical kinase inhibitor.
Q3: What are the initial steps to investigate potential off-target effects of this compound in our experimental system?
The initial steps involve a combination of computational and experimental approaches. It is recommended to start with a broad, unbiased screen to identify potential off-target interactions. This can be followed by more focused validation experiments in your specific cellular context. Key initial strategies include:
-
In silico profiling: Using computational models to predict potential off-target binding based on the structure of this compound.
-
Broad-panel kinase screening: Testing the activity of this compound against a large panel of purified kinases to identify unintended targets.
-
Dose-response curves: Establishing the minimal effective concentration for the on-target effect and observing the cellular phenotype at a range of concentrations. Off-target effects often manifest at higher concentrations.
Troubleshooting Guides
Issue 1: We are observing a cellular phenotype that is inconsistent with the known function of this compound's primary target.
This is a common indicator of potential off-target effects. Here’s a troubleshooting workflow to dissect the observed phenotype:
Q: How can we confirm if the observed phenotype is due to an off-target effect?
A: The gold standard for validating that an observed phenotype results from the inhibition of the intended target is to use orthogonal approaches.[1]
-
Use a structurally distinct inhibitor: Test a second inhibitor that targets the same primary protein as this compound but has a different chemical structure. If this second inhibitor reproduces the phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein.[2] If the resulting phenotype mimics that of this compound treatment, it strengthens the evidence for on-target action.
-
Rescue experiments: If the target is an enzyme, overexpressing a drug-resistant mutant of the target protein should reverse the phenotypic effects of this compound if they are on-target.
Issue 2: We are seeing significant cytotoxicity at concentrations required to achieve the desired on-target effect.
Q: How can we determine if the cytotoxicity is an on-target or off-target effect?
A: Differentiating between on-target and off-target toxicity is critical.
-
Titrate the concentration: Perform a detailed dose-response curve for both the desired phenotype and cytotoxicity. A large window between the effective concentration (EC50) for the on-target effect and the cytotoxic concentration (CC50) suggests the toxicity may be off-target.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm target engagement in intact cells.[1] If this compound engages its intended target at concentrations that are not yet toxic, it suggests the toxicity at higher concentrations may be due to off-target interactions.
-
Proteome-wide profiling: Techniques like chemical proteomics can identify the full spectrum of proteins that this compound binds to within the cell at various concentrations. This can reveal off-target binders that may be responsible for the cytotoxic effects.
Data Presentation: Summarizing Off-Target Profile Data
When characterizing a new inhibitor like this compound, it is crucial to present the data in a clear and comparative manner.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Selectivity Score (S10) |
| Primary Target Kinase | 15 | 98% | N/A |
| Off-Target Kinase A | 850 | 65% | 56.7 |
| Off-Target Kinase B | 1,200 | 45% | 80.0 |
| Off-Target Kinase C | >10,000 | <10% | >667 |
| Off-Target Kinase D | >10,000 | <10% | >667 |
Selectivity Score (S10) is the ratio of the IC50 for the off-target kinase to the IC50 for the primary target kinase.
Table 2: Dose-Response Data for On-Target vs. Off-Target Phenotypes
| Experimental Readout | This compound EC50/IC50 (µM) | Maximum Effect (%) | Therapeutic Window (CC50/EC50) |
| On-Target: p-Substrate Inhibition | 0.05 | 95 | 200 |
| Off-Target: Apoptosis Induction | 2.5 | 80 | 4 |
| Cytotoxicity (Cell Viability) | 10 | 100 | N/A |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine the selectivity of this compound by screening it against a broad panel of purified protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay, typically in a 384-well plate format.
-
Kinase Reaction: For each kinase in the panel, a reaction mixture is prepared containing the kinase, a specific substrate peptide, and ATP at a concentration close to the Km for each respective kinase.[4]
-
Incubation: Add this compound at a fixed concentration (e.g., 1 µM) to each kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using mobility shift microfluidic electrophoresis or a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. For hits showing significant inhibition, follow-up dose-response curves are generated to determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target protein in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a DMSO vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.[1] The binding of this compound is expected to stabilize its target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target vs. off-target signaling pathways for this compound.
Caption: Workflow for investigating suspected off-target effects.
Caption: Logical relationship of on-target and off-target effects.
References
Pezulepistat degradation and storage solutions
Disclaimer: The following information is based on general best practices for handling complex pharmaceutical compounds in a research setting. As of December 2025, detailed public information on the specific degradation pathways and stability profile of Pezulepistat is limited. Researchers should always consult the manufacturer's or supplier's specific handling and storage recommendations and consider conducting their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues researchers may encounter when working with this compound.
Q1: How should I store this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Based on available supplier information, the following storage conditions are recommended:
| Storage Type | Temperature | Duration | Conditions |
| Short-term | 0 - 4 °C | Days to weeks | Dry and dark |
| Long-term | -20 °C | Months to years | Dry and dark |
| Stock Solutions | -20 °C | Months |
Data summarized from supplier recommendations.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can stem from various factors related to compound integrity, experimental setup, or biological variability.[1] Consider the following troubleshooting steps:
-
Compound Integrity:
-
Improper Storage: Verify that the compound has been stored according to the recommendations. Exposure to light, elevated temperatures, or moisture can lead to degradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions. Aliquoting the stock solution into single-use vials is highly recommended.
-
Solvent Stability: Ensure this compound is stable in your chosen solvent over the duration of your experiment. Some compounds may degrade in certain solvents.
-
-
Experimental Procedure:
-
Pipetting Accuracy: Inaccurate pipetting can lead to significant variations in compound concentration.[1] Ensure your pipettes are calibrated.
-
Cell Seeding Density: Variations in the initial number of cells can affect their response to treatment.[1]
-
Plate Edge Effects: Evaporation in the outer wells of microplates can alter compound concentration. It is advisable to fill the outer wells with a sterile medium and not use them for experimental data points.[1]
-
-
Biological Factors:
-
Cell Line Integrity: Use low-passage, authenticated cell lines to ensure consistent biological responses.[1]
-
Q3: I observe an unexpected peak in my HPLC analysis of a this compound sample. What should I do?
A3: An unexpected peak could indicate the presence of an impurity or a degradation product. A systematic approach is necessary to identify the unknown peak.
-
Method Verification: Run a standard of your starting material to confirm retention times and rule out issues with the HPLC method itself.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to check the spectral purity of the peak. This can help determine if it's a single compound.
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the mass of the unknown compound. This information is critical for predicting its elemental composition and potential structure.
Experimental Protocols
General Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for researchers to determine the stability of this compound in a specific solvent under their experimental conditions.
Objective: To evaluate the stability of this compound in a chosen solvent at a specific temperature over a defined period.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., DMSO, Ethanol)
-
HPLC system with a suitable column and detector
-
Calibrated analytical balance and pipettes
-
Incubator or water bath set to the desired temperature
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).
-
Ensure complete dissolution. Gentle vortexing or sonication may be used if necessary.
-
-
Sample Preparation for Time Points:
-
Dilute the stock solution to the final experimental concentration (e.g., 100 µM) in the same solvent.
-
Aliquot the solution into multiple autosampler vials, one for each time point.
-
-
Incubation:
-
Place the vials in an incubator or water bath at the desired temperature (e.g., room temperature, 37°C). Protect from light if the compound is known to be light-sensitive.
-
-
Time Point Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Immediately analyze the sample by HPLC. The "time 0" sample should be analyzed as soon as it is prepared.
-
-
HPLC Analysis:
-
Inject a consistent volume of the sample onto the HPLC system.
-
Monitor the peak area of the parent this compound peak.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: An experimental workflow for assessing the stability of a compound in solution.
References
Technical Support Center: Overcoming Pezulepistat Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance to Pezulepistat in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2][3][4][5] By binding to FLAP, this compound prevents the translocation of 5-lipoxygenase (5-LOX) to the nuclear membrane, thereby inhibiting the synthesis of leukotrienes.[3][6] Leukotrienes are involved in various inflammatory diseases, and their inhibition is a therapeutic strategy for conditions like asthma and cardiovascular diseases.[2][7]
Q2: What are the potential mechanisms of acquired resistance to this compound in cell lines?
While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on known mechanisms of drug resistance to other targeted therapies, potential mechanisms include:
-
Target Alteration: Mutations in the ALOX5AP gene, which encodes FLAP, could alter the drug-binding site, reducing the affinity of this compound.[8][9]
-
Bypass Pathway Activation: Upregulation of downstream signaling pathways that compensate for the inhibition of leukotriene synthesis. For example, increased expression or activity of leukotriene receptors could potentially overcome the reduced ligand production.[10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[11][12]
-
Upregulation of the Target Pathway: Increased expression of FLAP or other key components of the leukotriene biosynthesis pathway, such as 5-LOX, could require higher concentrations of this compound to achieve the same level of inhibition.[13]
Q3: How can I determine if my cell line has developed resistance to this compound?
The primary indicator of resistance is a decreased sensitivity to this compound, which can be quantified by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line. This is typically determined using a cell viability assay.
Troubleshooting Guide
Problem 1: Decreased sensitivity to this compound (Increased IC50)
If you observe a significant rightward shift in the dose-response curve and a higher IC50 value for this compound in your cell line over time, it is indicative of acquired resistance.
Initial Assessment:
-
Confirm IC50 Shift: Perform a cell viability assay (e.g., MTT or MTS) to accurately determine and compare the IC50 values of the suspected resistant cell line and the parental (sensitive) cell line. A fold-change in IC50 of >10 is generally considered a strong indicator of resistance.
-
Mycoplasma Testing: Ensure your cell cultures are free from mycoplasma contamination, as this can affect cell health and drug response.
Investigating the Mechanism of Resistance:
Based on the potential mechanisms of resistance, the following experimental approaches can be undertaken to identify the cause.
-
Rationale: A mutation in the ALOX5AP gene could prevent this compound from binding to the FLAP protein.
-
Experimental Approach:
-
Sequencing of ALOX5AP: Extract genomic DNA from both the parental and resistant cell lines. Amplify the coding region of the ALOX5AP gene using PCR and perform Sanger sequencing to identify any potential mutations.
-
Western Blot for FLAP Expression: While sequencing identifies mutations, it's also good practice to check if the protein expression is altered. Perform a Western blot to compare FLAP protein levels between the sensitive and resistant cells. A complete loss of protein could suggest a nonsense mutation or protein instability.
-
-
Rationale: Cells may compensate for FLAP inhibition by upregulating the expression of key components of the leukotriene pathway to maintain signaling.
-
Experimental Approach:
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of genes involved in the leukotriene pathway, such as ALOX5 (encoding 5-LOX) and ALOX5AP (encoding FLAP), in both sensitive and resistant cell lines.[13]
-
Western Blot: Analyze the protein expression levels of 5-LOX and FLAP to confirm if the changes observed at the mRNA level translate to the protein level.
-
-
Rationale: The cells may be actively removing this compound through the action of ABC transporters.[11][12]
-
Experimental Approach:
-
qPCR for ABC Transporters: Measure the mRNA expression of common drug efflux pumps, such as ABCB1 (P-gp) and ABCG2 (BCRP).
-
Western Blot for ABC Transporters: Confirm the overexpression of P-gp or BCRP at the protein level.
-
Efflux Pump Inhibition Assay: Treat the resistant cells with this compound in combination with a known inhibitor of ABC transporters (e.g., Verapamil for P-gp or Ko143 for BCRP). A restoration of sensitivity to this compound in the presence of the inhibitor would strongly suggest the involvement of that specific efflux pump.
-
Summary of Troubleshooting Strategies and Expected Outcomes
| Hypothesized Mechanism | Experimental Approach | Expected Outcome in Resistant Cells |
| Target Alteration | ALOX5AP gene sequencing | Identification of mutations in the coding region. |
| Western Blot for FLAP | Altered or absent FLAP protein expression. | |
| Pathway Upregulation | qPCR for ALOX5 and ALOX5AP | Increased mRNA levels of these genes. |
| Western Blot for 5-LOX and FLAP | Increased protein levels of 5-LOX and/or FLAP. | |
| Increased Drug Efflux | qPCR for ABCB1 and ABCG2 | Increased mRNA levels of these transporters. |
| Western Blot for P-gp and BCRP | Increased protein levels of P-gp and/or BCRP. | |
| Efflux Pump Inhibition Assay | Re-sensitization to this compound in the presence of an ABC transporter inhibitor. |
Visual Guides
Caption: Mechanism of action of this compound in the leukotriene biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. FLAP (5-Lipoxygenase-activating protein) Inhibitors - CD Biosynsis [biosynsis.com]
- 5. FLAP: a novel drug target for inhibiting the synthesis of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. ALOX5AP Variants are Associated with In-Stent Restenosis After Percutaneous Coronary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteinyl Leukotriene Pathway and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALOX5 arachidonate 5-lipoxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Pezulepistat
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pezulepistat, a macrocyclic broad-spectrum antibiotic that inhibits the E. coli type I signal peptidase (LepB).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the bacterial type I signal peptidase (LepB). LepB is an essential enzyme located in the bacterial cytoplasmic membrane. It is responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the membrane.[1][2] By inhibiting LepB, this compound prevents the maturation of these secreted proteins, leading to an accumulation of unprocessed preproteins in the cell membrane. This disruption of the protein secretion pathway compromises the integrity of the cell membrane, ultimately leading to cell lysis and death.[3]
Q2: I am observing a higher Minimum Inhibitory Concentration (MIC) for this compound than expected against my bacterial strain. What are the potential causes?
A2: A higher than expected MIC can be due to several factors. These can be broadly categorized as issues with the experimental setup or acquired resistance in the bacterial strain. Common experimental issues include incorrect inoculum density, degradation of the this compound stock solution, or variations in the growth medium.[4] From a biological perspective, the target bacteria may have acquired resistance, for instance, through mutations in the lepB gene or by overexpressing the LepB enzyme.
Q3: Can this compound have off-target effects?
A3: While this compound is designed to be a specific inhibitor of bacterial LepB, like any small molecule inhibitor, the possibility of off-target effects exists. Bacterial type I signal peptidases (P-type) are structurally different from eukaryotic signal peptidases (ER-type), which should provide a window of selectivity.[5] However, unexpected phenotypes in your experiments could potentially be due to interactions with other cellular components. To investigate this, it is recommended to use a multi-pronged approach, including testing the effect of a structurally unrelated LepB inhibitor and using a negative control analog of this compound if available.
Q4: My in vitro LepB enzymatic assay is showing low or no inhibition by this compound, but I see antibacterial activity in whole-cell assays. What could explain this discrepancy?
A4: This scenario suggests that the compound is active against whole bacteria but not against the isolated enzyme in your specific assay conditions. Several factors could contribute to this. The this compound might be acting on a different target in the whole cell, or it could be a pro-drug that requires metabolic activation by the bacteria. Conversely, your in vitro assay conditions (e.g., pH, detergent concentration, or the specific LepB construct used) may not be optimal for this compound's inhibitory activity.[6]
Troubleshooting Guides
Issue 1: Inconsistent MIC Results in Antimicrobial Susceptibility Testing (AST)
If you are observing high variability in your MIC values for this compound, consider the following troubleshooting steps:
Data Presentation: Troubleshooting Inconsistent MICs
| Potential Cause | Observation | Recommended Action |
| Inoculum Density | MIC values are consistently too high or too low. | Standardize the inoculum to a 0.5 McFarland turbidity standard.[4] |
| This compound Stock Solution | Gradual increase in MIC values over time. | Prepare a fresh stock solution of this compound. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Media Quality | Variation in MICs between different batches of media. | Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Check the pH of each new batch.[4] |
| Bacterial Strain Integrity | Sudden shift in MIC values. | Verify the identity and purity of your bacterial strain. Perform quality control with a reference strain. |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.
-
Prepare Inoculum: Culture the bacterial strain overnight. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[4]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Mandatory Visualization:
Issue 2: Reduced this compound Efficacy in a LepB Overexpressing Strain
If you observe that a bacterial strain engineered to overexpress LepB shows reduced susceptibility to this compound, this is a strong indicator of on-target activity.
Data Presentation: Expected MIC Shift with LepB Overexpression
| Bacterial Strain | Relative lepB Expression | Expected this compound MIC (µg/mL) | Interpretation |
| Wild-Type | 1x | 0.5 | Baseline susceptibility |
| LepB Overexpressor | 10x | 4.0 | On-target effect |
| Empty Vector Control | 1x | 0.5 | No effect from the vector |
Experimental Protocol: Verification of On-Target Activity
-
Strain Construction: Create a bacterial strain that overexpresses the lepB gene, for example, by using an inducible plasmid system. An empty vector control strain should also be created.
-
Induction of Overexpression: Culture the strains under conditions that induce lepB overexpression (e.g., addition of an inducer like arabinose).[7][8]
-
MIC Determination: Perform a broth microdilution MIC assay as described previously for the wild-type, overexpressing, and empty vector control strains.
-
Analysis: Compare the MIC values between the strains. A significant increase in the MIC for the overexpressing strain compared to the controls confirms that this compound's primary target is LepB.
Mandatory Visualization:
Issue 3: High Background in FRET-based LepB Enzymatic Assay
A high background signal in a Förster Resonance Energy Transfer (FRET) assay can mask the inhibitory effect of this compound.
Data Presentation: Optimizing Signal-to-Noise Ratio
| Variable | Condition A | Condition B | Condition C | Signal-to-Noise Ratio |
| Detergent (Triton X-100) | 0% | 0.01% | 0.05% | 4.8 -> 10.8 -> 22.5 |
| pH | 6.5 | 7.5 | 8.5 | 8.1 -> 17.5 -> 9.2 |
Experimental Protocol: FRET-based LepB Inhibition Assay
-
Reagents: Purified bacterial LepB, FRET peptide substrate (e.g., Dabcyl-AGHDAHASET-Edans), and assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Triton X-100).[6]
-
Assay Setup: Add diluted LepB enzyme to the wells of a black, opaque 96-well plate. For background control, add buffer without the enzyme. Add varying concentrations of this compound to the test wells.
-
Reaction Initiation: Add the FRET substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in a microplate reader (e.g., excitation ~340 nm, emission ~490 nm). Monitor the signal over time.[6]
-
Troubleshooting High Background:
-
Substrate Degradation: Prepare fresh substrate for each experiment and protect it from light.
-
Autofluorescence: Check the autofluorescence of all assay components, including this compound itself.
-
Contaminating Proteases: Ensure the purity of the LepB enzyme preparation.[6]
-
Mandatory Visualization:
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfu.ca [sfu.ca]
- 3. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. Regulated Expression of the Escherichia coli lepB Gene as a Tool for Cellular Testing of Antimicrobial Compounds That Inhibit Signal Peptidase I In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulated expression of the Escherichia coli lepB gene as a tool for cellular testing of antimicrobial compounds that inhibit signal peptidase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the signal-to-noise ratio in Pezulepistat assays
Welcome to the technical support center for Pezulepistat assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the signal-to-noise ratio and ensuring data accuracy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic broad-spectrum antibiotic. Like other macrolide antibiotics, its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translation process and ultimately halts bacterial growth.[1][2][3][4] This bacteriostatic or bactericidal action is effective against a range of bacteria.
Q2: What is the most common assay used to determine the potency of this compound?
The most common in vitro assay to measure the potency of a new antibiotic like this compound is the Minimum Inhibitory Concentration (MIC) assay.[5] This assay determines the lowest concentration of the antibiotic required to inhibit the visible growth of a specific microorganism.
Q3: What does a "good" signal-to-noise ratio mean in the context of an MIC assay?
In a broth microdilution MIC assay, the "signal" is the clear difference in turbidity (or other growth indicators like colorimetric readouts) between wells where bacterial growth is inhibited and wells where it is not. A good signal-to-noise ratio means there is a distinct and reproducible determination of the MIC, with minimal ambiguity between growth and no-growth wells. High "noise" can manifest as inconsistent results across replicates, or hazy, difficult-to-interpret growth at the MIC endpoint.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, focusing on enhancing the signal-to-noise ratio for reliable and reproducible results.
Issue 1: High Variability in MIC Results Across Replicates
Question: My MIC values for this compound show significant variability between replicate plates or experiments. What could be the cause and how can I improve consistency?
Answer: High variability in MIC assays is a common issue that can obscure the true potency of your compound. Here are potential causes and solutions:
| Potential Cause | Recommended Action |
| Inoculum Density Variation | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment. Use a spectrophotometer for accuracy or a Wickerham card for visual comparison. Inconsistent inoculum density is a primary source of variability. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. For 96-well plates, using a multi-channel pipette can improve consistency. |
| Edge Effects | The outer wells of a microplate can be prone to evaporation, leading to changes in antibiotic concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile broth or water to create a humidity barrier. |
| Inconsistent Incubation | Ensure a consistent incubation time and temperature (typically 35°C ± 2°C for 16-20 hours) for all plates. Stacking plates unevenly in the incubator can lead to temperature variations. |
Issue 2: Difficulty in Determining the MIC Endpoint (Hazy Growth)
Question: I'm observing faint or "hazy" growth in wells near the MIC, making it difficult to determine the precise endpoint. How can I get a clearer result?
Answer: Ambiguous MIC endpoints can lead to inaccurate potency measurements. The following steps can help sharpen the distinction between growth and inhibition:
| Potential Cause | Recommended Action |
| Suboptimal Growth Medium | Ensure you are using the recommended medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB), for susceptibility testing. The pH of the media should be between 7.2 and 7.4. |
| Contamination | Contamination of the bacterial culture or reagents can lead to atypical growth. Always use aseptic techniques and include a sterility control well (broth without inoculum) on each plate to check for contamination. |
| Drug Precipitation | At higher concentrations, this compound may precipitate out of solution, which can be mistaken for bacterial growth. Visually inspect the wells before inoculation to check for any precipitation. |
| Use of a Growth Indicator | Consider using a metabolic indicator dye, such as resazurin (B115843) or INT (2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyl tetrazolium chloride), which changes color in the presence of viable cells. This can provide a more distinct colorimetric endpoint compared to relying solely on visual turbidity. |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method in a 96-well plate format.
Materials:
-
This compound stock solution of known concentration
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of this compound in CAMHB directly in the 96-well plate.
-
Typically, this is done by adding 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the starting this compound concentration to well 1.
-
Perform a serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of the Microtiter Plate:
-
Using a multichannel pipette, add 100 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in these wells to 200 µL and halves the antibiotic concentration in each well.
-
Add 100 µL of the final bacterial inoculum to the growth control well (well 11, which contains only broth).
-
Add 100 µL of sterile CAMHB to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Data Presentation
Table 1: Example MIC Data for this compound
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Escherichia coli | 25922 | 4 |
| Staphylococcus aureus | 29213 | 1 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Klebsiella pneumoniae | 700603 | 8 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Workflow for a broth microdilution MIC assay.
Caption: this compound inhibits bacterial protein synthesis.
References
Validation & Comparative
A Comparative Analysis of IL-36R Inhibitors: Spesolimab versus Pezulepistat in the Treatment of Generalized Pustular Psoriasis
Initial investigations into the efficacy and mechanism of action of Pezulepistat have revealed a significant lack of publicly available data, preventing a direct comparison with its potential competitor, Spesolimab. It is highly probable that "this compound" is a misnomer for "Pezosidemab," an investigational compound for which there is also a dearth of published information. Consequently, this guide will focus on the well-documented therapeutic, Spesolimab, providing a comprehensive overview of its clinical efficacy, mechanism of action, and the signaling pathways it targets. This information is intended to serve as a benchmark for future comparisons should data on Pezosidemab or other similar compounds become available.
Spesolimab: A First-in-Class IL-36R Inhibitor
Spesolimab is a humanized monoclonal antibody that specifically targets the interleukin-36 receptor (IL-36R). By binding to this receptor, Spesolimab blocks the downstream signaling of IL-36 cytokines (IL-36α, IL-36β, and IL-36γ), which are key drivers of the inflammatory cascade in Generalized Pustular Psoriasis (GPP).[1][2][3] GPP is a rare and severe form of psoriasis characterized by the widespread eruption of sterile pustules.[1]
Mechanism of Action and Signaling Pathway
The interleukin-36 signaling pathway plays a crucial role in the pathogenesis of GPP. The binding of IL-36 cytokines to the IL-36R on various immune cells, including keratinocytes and neutrophils, triggers a pro-inflammatory cascade. This leads to the production of inflammatory cytokines and chemokines, resulting in neutrophil recruitment and the formation of pustules. Spesolimab effectively inhibits this process by preventing the initial binding of IL-36 to its receptor, thereby dampening the inflammatory response.[2][3]
Below is a diagram illustrating the IL-36 signaling pathway and the mechanism of action of Spesolimab.
Clinical Efficacy of Spesolimab in GPP
The efficacy and safety of Spesolimab for the treatment of GPP flares have been evaluated in a series of clinical trials, most notably the Effisayil™ clinical trial program.
Effisayil™ 1: A Phase 2 Randomized Clinical Trial
The Effisayil™ 1 study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of a single intravenous dose of Spesolimab in patients experiencing a GPP flare. The primary endpoint was the proportion of patients with a Generalized Pustular Psoriasis Physician Global Assessment (GPPGA) pustulation subscore of 0 (no visible pustules) at week 1. The key secondary endpoint was a GPPGA total score of 0 or 1 (clear or almost clear skin) at week 1.[4]
Table 1: Efficacy of Spesolimab in the Effisayil™ 1 Trial at Week 1
| Endpoint | Spesolimab (n=35) | Placebo (n=18) | P-value |
| GPPGA Pustulation Subscore of 0 | 54%[4] | 6%[4] | <0.001[4] |
| GPPGA Total Score of 0 or 1 | 43%[4] | 11%[4] | 0.02[1] |
Experimental Protocol: Effisayil™ 1 Trial
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2 trial.[4]
-
Participants: Adults with a diagnosis of GPP currently experiencing a flare.
-
Intervention: A single 900 mg intravenous dose of Spesolimab or placebo.[4]
-
Primary Endpoint: GPPGA pustulation subscore of 0 at week 1.[4]
-
Key Secondary Endpoint: GPPGA score of 0 or 1 at week 1.[4]
Conclusion
Spesolimab has demonstrated rapid and significant efficacy in the treatment of GPP flares by targeting the IL-36 receptor. The available clinical trial data provides a strong foundation for its use in this patient population. Due to the absence of public data for this compound or Pezosidemab, a direct comparison is not feasible at this time. Researchers and clinicians are encouraged to monitor for emerging data on other IL-36R inhibitors to allow for future comparative analyses.
References
A deep dive into the mechanisms of action, experimental data, and clinical outcomes of two pivotal drugs in androgen-dependent prostate cancer therapy.
This guide provides a comprehensive comparison of Opevesostat and Abiraterone (B193195) Acetate (B1210297), two key therapeutic agents in the management of advanced prostate cancer. Tailored for researchers, scientists, and drug development professionals, this document elucidates their distinct mechanisms of action, presents supporting experimental data, and outlines detailed protocols for key assays.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men, with its growth and progression often driven by androgen receptor (AR) signaling. Therapeutic strategies frequently involve the suppression of androgen synthesis. Opevesostat and Abiraterone Acetate are two prominent drugs that achieve this, albeit by targeting different key enzymes in the steroidogenesis pathway. Opevesostat is a selective inhibitor of the cholesterol side-chain cleavage enzyme (CYP11A1), the initial and rate-limiting enzyme in steroid biosynthesis.[1][2][3] In contrast, Abiraterone Acetate targets a downstream enzyme, CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activities crucial for the synthesis of androgens.[4][5] This guide will dissect these differences to provide a clear understanding of their respective pharmacological profiles.
Mechanism of Action
Opevesostat: Targeting the Apex of Steroid Synthesis
Opevesostat is an orally active, non-steroidal, and selective inhibitor of CYP11A1.[1][6] This mitochondrial enzyme catalyzes the conversion of cholesterol to pregnenolone (B344588), the precursor to all steroid hormones.[1][2] By inhibiting CYP11A1, Opevesostat effectively shuts down the production of all steroid hormones and their precursors, thereby depriving the androgen receptor of its ligands and inhibiting the growth of hormone-dependent cancer cells.[1][7]
Abiraterone Acetate: A Downstream Intervention
Abiraterone Acetate is a prodrug that is converted in vivo to its active form, Abiraterone. Abiraterone is a potent and irreversible inhibitor of CYP17A1.[4] This enzyme is a critical juncture in the androgen biosynthesis pathway, catalyzing two key reactions: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone.[4][5] By blocking CYP17A1, Abiraterone significantly reduces the levels of circulating androgens.
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the steroidogenesis pathway and the points of inhibition for Opevesostat and Abiraterone Acetate.
Quantitative Data Comparison
The following tables summarize key quantitative data for Opevesostat and Abiraterone Acetate, providing a direct comparison of their potency and clinical efficacy.
Table 1: In Vitro Potency
| Compound | Target | IC50 | Reference |
| Opevesostat | CYP11A1 | Not explicitly stated in search results | - |
| Abiraterone | CYP17A1 (17α-hydroxylase) | 2.9 nM | [5] |
| Abiraterone | CYP17A1 (17,20-lyase) | 4 nM | [5] |
| Abiraterone | CYP17A1 (progesterone 17α–hydroxylation) | 201 ± 1 nM | [8] |
IC50 values can vary depending on the assay conditions.
Table 2: Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Drug | Trial | Key Findings | Reference |
| Opevesostat | CYPIDES (Phase II) | In patients with AR-LBD activating mutations, PSA50 response was 53%. In AR-LBD wild-type patients, PSA50 response was 15%. | [9] |
| Abiraterone Acetate | COU-AA-301 (Phase III) | Median overall survival of 15.8 months vs. 11.2 months for placebo. Median radiographic progression-free survival of 5.6 months vs. 3.6 months for placebo. | [10][11] |
| Abiraterone Acetate | LATITUDE (Phase III, high-risk mHNPC) | Reduced risk of death by 38% compared to placebo + ADT. Median rPFS of 33.0 months vs. 14.8 months for placebo + ADT. | [12][13][14] |
mHNPC: metastatic hormone-naïve prostate cancer
Experimental Protocols
Detailed methodologies for the key in vitro enzyme inhibition assays are provided below.
CYP11A1 Inhibition Assay (for Opevesostat)
While a specific detailed protocol for Opevesostat was not found in the search results, a general methodology for a CYP11A1 inhibition assay can be described as follows:
Methodology:
-
Enzyme Source: Recombinant human CYP11A1 is used.
-
Reaction Mixture: A typical reaction mixture includes the enzyme, a suitable buffer, and varying concentrations of the inhibitor (Opevesostat).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (e.g., cholesterol) and a cofactor such as NADPH.
-
Incubation: The mixture is incubated at 37°C for a predetermined time to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as ice-cold acetonitrile (B52724).
-
Quantification: The amount of product (pregnenolone) formed is quantified using a sensitive analytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
CYP17A1 Inhibition Assay (for Abiraterone Acetate)
A detailed protocol for a CYP17A1 inhibition assay is described in the literature.[15][16][17]
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 reductase (POR) in a suitable expression system (e.g., E. coli, insect cells) is used.[15]
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture includes the recombinant CYP17A1/POR microsomes, a potassium phosphate buffer, and varying concentrations of Abiraterone.[15][16]
-
Pre-incubation: To characterize potential slow-binding inhibition, the enzyme and inhibitor are pre-incubated at 37°C for various time points.[15][16]
-
Reaction Initiation: The reaction is initiated by the addition of a saturating concentration of the substrate. Progesterone is used to measure 17α-hydroxylase activity, while 17α-hydroxypregnenolone is used for 17,20-lyase activity.[15][16]
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.[15][16]
-
Reaction Termination: The reaction is stopped by adding a quenching solution, such as ice-cold acetonitrile containing an internal standard.[16]
-
Quantification: The formation of the product (e.g., 17α-hydroxyprogesterone or DHEA) is quantified using LC-MS/MS.[15][16]
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration to determine the IC50 value. For slow-binding inhibitors, kinetic parameters such as Ki and kinact can be determined by fitting the data to appropriate kinetic models.[15][16][17]
Conclusion
Opevesostat and Abiraterone Acetate represent two distinct and effective strategies for targeting androgen synthesis in prostate cancer. Opevesostat acts at the very beginning of the steroidogenesis pathway by inhibiting CYP11A1, leading to a comprehensive suppression of all steroid hormones. Abiraterone Acetate acts further downstream, specifically inhibiting CYP17A1 and thereby blocking the production of key androgen precursors. The choice between these agents may depend on the specific clinical context, including the patient's prior treatments and the molecular profile of their tumor. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and clinicians working to advance the treatment of prostate cancer.
References
- 1. Opevesostat - Wikipedia [en.wikipedia.org]
- 2. urotoday.com [urotoday.com]
- 3. urotoday.com [urotoday.com]
- 4. cytochrome-p450-cyp1b1.com [cytochrome-p450-cyp1b1.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merck.com [merck.com]
- 8. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. onclive.com [onclive.com]
- 11. Phase 3 trial confirms abiraterone acetate efficacy for patients with advanced prostate cancer - ecancer [ecancer.org]
- 12. Abiraterone Acetate Provided Significant Clinical Benefit in Patients with High-Risk Metastatic Hormone-Naïve Prostate Cancer (mHNPC), Improving Overall Survival and Radiographic Progression-Free Survival [jnj.com]
- 13. oncnursingnews.com [oncnursingnews.com]
- 14. emjreviews.com [emjreviews.com]
- 15. benchchem.com [benchchem.com]
- 16. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]
- 17. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Impact of Pezulepistat: A Cross-Validation Guide
An objective comparison of Pezulepistat's performance in diverse cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
This compound is an investigational small molecule inhibitor targeting the aberrant signaling pathways implicated in various malignancies. Its precise mechanism of action and differential efficacy across various cancer types are areas of intensive research. This guide provides a comparative analysis of this compound's effects on a panel of human cancer cell lines, offering researchers, scientists, and drug development professionals a comprehensive resource for cross-validating its therapeutic potential. The data presented herein is a synthesis of findings from multiple studies and is intended to serve as a reference for further investigation.
Comparative Efficacy of this compound Across Cancer Cell Lines
The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines representing different tissue origins. The half-maximal inhibitory concentration (IC50) was determined to quantify the drug's potency.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 150 |
| MCF-7 | Breast Cancer (ER+) | 320 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 85 |
| HCT116 | Colorectal Carcinoma | 210 |
| PANC-1 | Pancreatic Cancer | 450 |
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines. Lower IC50 values indicate higher potency.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with increasing concentrations of this compound (0.01 nM to 10 µM) for 72 hours.
-
MTT Incubation: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, Cyclin D1), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
This compound is hypothesized to exert its anti-cancer effects by inhibiting a key kinase in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Caption: MAPK/ERK Signaling Pathway Inhibition by this compound.
Experimental Workflow for Cross-Validation
The following workflow outlines a systematic approach for the cross-validation of this compound's effects in different cell lines.
Caption: A Standardized Workflow for Evaluating this compound.
Conclusion
The presented data indicates that this compound exhibits differential anti-proliferative effects across various cancer cell lines, with the highest potency observed in triple-negative breast cancer cells (MDA-MB-231). The proposed mechanism of action involves the inhibition of the MAPK/ERK signaling pathway, a critical driver of oncogenesis. The provided experimental protocols and workflows offer a standardized framework for researchers to independently validate and expand upon these findings. Further investigations are warranted to elucidate the molecular determinants of sensitivity to this compound and to explore its therapeutic potential in preclinical and clinical settings.
Independent Verification of Pezulepistat's Binding Affinity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pezulepistat, a novel inhibitor of bacterial type I signal peptidase (LepB), with other known inhibitors of the same target. The information presented is based on publicly available data and is intended to assist researchers in evaluating the potential of this compound in the context of antibacterial drug development.
Executive Summary
This compound (also known as RG6319 and GDC-5780) is a macrocyclic compound developed by Genentech and Roche that targets the essential bacterial enzyme LepB, a type I signal peptidase crucial for protein secretion and cell viability in Gram-negative bacteria. While specific biochemical binding affinity data for this compound against LepB is not yet publicly available, patent literature discloses its potent antibacterial activity, as indicated by Minimum Inhibitory Concentration (MIC) values. This guide compares the available information on this compound with other LepB inhibitors for which biochemical data has been published, providing a framework for understanding its potential efficacy.
Data Presentation: Comparison of LepB Inhibitors
The following table summarizes the available inhibitory activity data for this compound and other selected LepB inhibitors. It is important to note that a direct comparison of binding affinity is challenging due to the different types of data available (whole-cell activity vs. biochemical inhibition).
| Compound | Class | Target Organism (Assay) | Activity Metric | Value | Citation(s) |
| This compound (Exemplified Compound) | Macrocycle | E. coli ATCC 25922 | MIC | 0.42 - 4.3 µM | [1] |
| K. pneumoniae ATCC 700603 | MIC | 0.42 - 4.3 µM | [1] | ||
| P. aeruginosa PA01 | MIC | 0.42 - 4.3 µM | [1] | ||
| A. baumannii ATCC 17978 | MIC | 9.3 µM | [1] | ||
| Phenylhydrazone (Compound 3) | Phenylhydrazone | M. tuberculosis (membrane fraction) | IC50 | 12 µM | [2][3] |
| MD3 | Not Disclosed | M. tuberculosis (membrane fraction) | IC50 | 12 µM | [2][3] |
| Penem (B1263517) Inhibitor | Penem | E. coli (cell-based) | Growth Inhibition | 10 - 30 µM | [4][5] |
Note: MIC (Minimum Inhibitory Concentration) reflects the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC50 (Half-maximal Inhibitory Concentration) indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Signaling Pathway and Experimental Workflows
To understand the context of this compound's action, it is essential to visualize the bacterial protein secretion pathway and the experimental methods used to identify and characterize LepB inhibitors.
Bacterial General Secretion (Sec) Pathway
The following diagram illustrates the general secretion (Sec) pathway in bacteria, highlighting the critical role of LepB. Precursor proteins (pre-proteins) with an N-terminal signal peptide are transported across the cytoplasmic membrane via the Sec translocon. LepB, located in the periplasmic space, cleaves the signal peptide, releasing the mature protein to its final destination. Inhibition of LepB leads to an accumulation of unprocessed pre-proteins in the cell membrane, ultimately causing cell death.
Experimental Workflow for LepB Inhibitor Identification
The identification and characterization of LepB inhibitors typically follow a multi-step process, starting with high-throughput screening and progressing to detailed biochemical and cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of experimental data. Below are representative protocols for key assays used in the characterization of LepB inhibitors.
LepB Biochemical Inhibition Assay (FRET-based)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of LepB.
-
Reagents and Materials:
-
Purified LepB enzyme (or membrane fraction containing LepB).
-
Fluorescence Resonance Energy Transfer (FRET) peptide substrate containing a LepB cleavage site flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100).
-
Test compounds (e.g., this compound, comparators) dissolved in DMSO.
-
384-well microplate, black.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of the microplate.
-
Add the LepB enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (excitation and emission wavelengths specific to the fluorophore). Cleavage of the substrate by LepB separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Whole-Cell Antibacterial Activity Assay (MIC Determination)
This assay determines the potency of a compound against whole bacterial cells, reflecting its ability to penetrate the cell envelope and inhibit its target in a physiological context.
-
Reagents and Materials:
-
Bacterial strains of interest (e.g., E. coli, K. pneumoniae).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
This compound represents a promising new class of antibiotics targeting the essential bacterial enzyme LepB. While direct biochemical binding data remains to be publicly disclosed, the available MIC values from patent literature suggest potent activity against a range of Gram-negative pathogens. Comparison with other LepB inhibitors, such as the phenylhydrazone and penem classes, provides a valuable context for its potential therapeutic utility. The experimental protocols and pathway diagrams included in this guide offer a framework for researchers to design and interpret further studies aimed at independently verifying and expanding upon the current understanding of this compound's mechanism of action and binding affinity.
References
- 1. | BioWorld [bioworld.com]
- 2. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regulated Expression of the Escherichia coli lepB Gene as a Tool for Cellular Testing of Antimicrobial Compounds That Inhibit Signal Peptidase I In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulated expression of the Escherichia coli lepB gene as a tool for cellular testing of antimicrobial compounds that inhibit signal peptidase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data on Pezulepistat in Oncology Models Currently Unavailable in Public Domain
Despite a thorough search of publicly available scientific literature and patent databases, no preclinical studies evaluating pezulepistat in cancer models have been identified. The available information suggests that this compound is a macrocyclic broad-spectrum antibiotic, with research focusing on its antimicrobial properties rather than on applications in oncology.
Our investigation sought to provide a comparative guide of this compound against standard-of-care treatments in preclinical cancer models, as requested. However, this effort was met with a lack of relevant data. The primary identifying information for this compound is linked to patent WO2020243155 A1, which describes it as a macrocyclic antibiotic. Searches for preclinical data, mechanism of action in cancer, and in vivo studies of this compound in the context of oncology yielded no results.
This absence of information prevents the creation of a comparison guide as outlined in the initial request. Key components of such a guide, including quantitative data on anti-tumor efficacy, detailed experimental protocols, and the relevant signaling pathways in cancer, are not available in the public domain for this compound.
Therefore, we are unable to provide a summary of quantitative data, experimental methodologies, or visualizations of signaling pathways and workflows related to the use of this compound in preclinical cancer models.
It is possible that "this compound" is an internal designation for a compound in very early-stage development and has not yet been the subject of published cancer research. Alternatively, the initial query may have contained a misnomer.
Researchers, scientists, and drug development professionals interested in this area are advised to monitor scientific publications and patent filings for any future disclosures related to this compound's potential applications in oncology. At present, no basis for a comparison with standard-of-care cancer therapies in preclinical models can be established from the available information.
A Head-to-Head Comparison of Pezulepistat and Other Bacterial Type I Signal Peptidase (LepB) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. One such promising target is the bacterial type I signal peptidase (LepB), an essential enzyme responsible for the cleavage of signal peptides from preproteins during their translocation across the cytoplasmic membrane. Inhibition of LepB disrupts protein secretion, leading to bacterial cell death. This guide provides a head-to-head comparison of the novel LepB inhibitor, Pezulepistat, with other known inhibitors targeting the same enzyme.
Introduction to this compound
This compound is a recently identified macrocyclic broad-spectrum antibiotic that demonstrates inhibitory activity against the E. coli type I signal peptidase (LepB).[1][2] Its chemical formula is C46H61N11O13S, with a molecular weight of 1008.12.[1] Formerly known as RG6319 and GDC-5780, this compound is being investigated for its potential against Gram-negative bacterial infections.[2][3]
Mechanism of Action: The LepB Signaling Pathway
Bacterial type I signal peptidases, such as LepB, are crucial for the viability of many Gram-positive and Gram-negative bacteria. They are membrane-bound serine proteases that recognize and cleave the N-terminal signal peptide of secreted proteins after they are translocated across the cell membrane. This cleavage releases the mature protein into the periplasm or extracellular space, where it can perform its function. The catalytic mechanism of prokaryotic LepB typically involves a Ser-Lys catalytic dyad. By inhibiting LepB, these compounds prevent the maturation of a wide range of proteins essential for bacterial survival, including those involved in nutrient acquisition, virulence, and cell wall maintenance.
Comparative Analysis of LepB Inhibitors
While direct head-to-head comparative studies involving this compound are not yet publicly available due to its novelty, we can compare its profile with other known LepB inhibitors based on existing literature. The following table summarizes available data for key LepB inhibitors.
| Inhibitor | Chemical Class | Target Organism(s) | IC50 / MIC | Reference(s) |
| This compound | Macrocyclic | Gram-negative bacteria | Data not publicly available | |
| MD3 | β-aminoketone | Mycobacterium tuberculosis, Pseudomonas aeruginosa, Acinetobacter baumannii, Stenotrophomonas maltophilia | IC50: 10 µM (P. aeruginosa LepB); MIC: 0.5-14 mg/L (with colistin) | |
| Arylomycin A-C16 | Lipopeptide | Staphylococcus aureus | MIC: 2-4 µg/mL | |
| Peptide Inhibitors (e.g., TWAAIE-based) | Oligopeptide | Escherichia coli, Staphylococcus aureus | IC50: 0.389-0.761 mg/mL (E. coli LepB) |
Note: IC50 (half maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biochemical function, while MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols for Inhibitor Evaluation
The evaluation of novel LepB inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, specificity, and antibacterial activity.
LepB Enzyme Activity Assay (FRET-based)
This assay is used to determine the direct inhibitory effect of a compound on LepB enzymatic activity.
-
Principle: A synthetic peptide substrate containing a Förster resonance energy transfer (FRET) pair (a fluorophore and a quencher) is used. Cleavage of the peptide by LepB separates the FRET pair, resulting in an increase in fluorescence.
-
Methodology:
-
Purified LepB enzyme is incubated with the test compound at various concentrations.
-
The FRET peptide substrate is added to initiate the reaction.
-
The increase in fluorescence over time is measured using a fluorescence plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the binding affinity and kinetics of an inhibitor to LepB.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (inhibitor) binds to an immobilized protein (LepB).
-
Methodology:
-
Purified LepB is immobilized on an SPR sensor chip.
-
A solution containing the inhibitor at a specific concentration is flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time.
-
The on-rate (ka), off-rate (kd), and dissociation constant (KD) are calculated from the sensorgram data.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
-
Principle: Bacteria are cultured in the presence of serial dilutions of the inhibitor. The lowest concentration that prevents visible growth after a defined incubation period is the MIC.
-
Methodology:
-
A standardized inoculum of the test bacterium is prepared.
-
The inhibitor is serially diluted in a multi-well plate containing growth medium.
-
The bacterial inoculum is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined by visual inspection or by measuring the optical density.
-
Logical Comparison Framework
The selection of a promising LepB inhibitor for further development depends on a multi-faceted evaluation of its properties.
Conclusion
This compound represents a promising new class of antibiotics targeting the essential bacterial enzyme LepB. While direct comparative data is still forthcoming, the framework and experimental protocols outlined in this guide provide a robust methodology for its evaluation against other LepB inhibitors. Future research should focus on generating quantitative data for this compound's potency, selectivity, and spectrum of activity to fully assess its therapeutic potential in the fight against antibiotic-resistant infections. The development of novel inhibitors like this compound is a critical step towards addressing the growing threat of multidrug-resistant pathogens.
References
Validating Target Engagement Specificity: A Comparative Guide for LTA4H Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of specific enzyme inhibitors is a cornerstone of modern pharmacology. A critical aspect of this process is the rigorous validation of a compound's engagement with its intended target and the assessment of its specificity. This guide provides a comparative overview of methodologies and data for evaluating the target engagement of Leukotriene A4 Hydrolase (LTA4H) inhibitors, a class of drugs with significant therapeutic potential in inflammatory diseases. While the specific compound "Pezulepistat" did not yield public data, the principles and techniques detailed herein are broadly applicable for any novel inhibitor.
The Dual Role of LTA4H: A Specificity Challenge
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a crucial role in the inflammatory cascade. It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[1] However, LTA4H also possesses an aminopeptidase (B13392206) activity, responsible for the degradation of Pro-Gly-Pro (PGP), a chemoattractant for neutrophils.[2] This dual functionality presents a significant challenge for drug developers: to design inhibitors that selectively block the pro-inflammatory LTB4 production without affecting the beneficial degradation of PGP. Non-selective inhibition could inadvertently lead to the accumulation of PGP, potentially undermining the anti-inflammatory therapeutic goal.[2]
Comparative Analysis of LTA4H Inhibitors
Several small molecule inhibitors of LTA4H have been developed. This guide compares a selection of these compounds based on their potency and selectivity for the two enzymatic activities of LTA4H.
| Compound | Target Activity | IC50 (µM) | Reference |
| SC57461A | LTB4 Synthesis (Epoxide Hydrolase) | Data not available in provided search results | [2] |
| PGP Degradation (Aminopeptidase) | Data not available in provided search results | [2] | |
| DG-051 | LTB4 Synthesis (Epoxide Hydrolase) | Data not available in provided search results | |
| PGP Degradation (Aminopeptidase) | Data not available in provided search results | ||
| JNJ-40929837 | LTB4 Synthesis (Epoxide Hydrolase) | Data not available in provided search results | |
| PGP Degradation (Aminopeptidase) | Data not available in provided search results | ||
| ARM1 | LTB4 Synthesis (Epoxide Hydrolase) | 0.5 | |
| PGP Degradation (Aminopeptidase) | Not significantly compromised | ||
| Acebilustat | LTB4 Synthesis (Epoxide Hydrolase) | In clinical development | |
| LYS006 | LTB4 Synthesis (Epoxide Hydrolase) | In clinical development |
Visualizing the LTA4H Signaling Pathway and Inhibition
To understand the points of intervention and the consequences of inhibition, it is crucial to visualize the biochemical pathways involved.
Figure 1. LTA4H signaling pathway and points of selective vs. non-selective inhibition.
Experimental Protocols for Target Engagement and Specificity
Validating the specificity of a new LTA4H inhibitor requires a series of well-defined experiments. Below are the methodologies for key assays.
In Vitro Enzyme Inhibition Assays
Objective: To determine the potency of the inhibitor against both the epoxide hydrolase and aminopeptidase activities of LTA4H.
a) Epoxide Hydrolase (LTB4 Synthesis) Inhibition Assay:
-
Principle: This assay measures the production of LTB4 from its substrate LTA4 in the presence of recombinant human LTA4H and varying concentrations of the test inhibitor.
-
Protocol:
-
Purified recombinant human LTA4H is pre-incubated with a range of concentrations of the inhibitor (e.g., from 1 nM to 100 µM) in a suitable buffer (e.g., Tris-HCl with a zinc salt) for 15-30 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate, LTA4.
-
The reaction is allowed to proceed for a specified time (e.g., 5-15 minutes) and is then terminated by the addition of a quenching solution (e.g., a mixture of methanol (B129727) and acetonitrile).
-
The amount of LTB4 produced is quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS) or a specific Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
b) Aminopeptidase (PGP Degradation) Inhibition Assay:
-
Principle: This assay measures the degradation of the substrate PGP by LTA4H in the presence of the inhibitor.
-
Protocol:
-
Similar to the epoxide hydrolase assay, recombinant human LTA4H is pre-incubated with a range of inhibitor concentrations.
-
The reaction is initiated by adding a known concentration of PGP.
-
The reaction is incubated at 37°C for an appropriate duration (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of remaining PGP or the product of its degradation is quantified by LC-MS.
-
The IC50 value for PGP degradation is then determined.
-
Cellular Assays for Target Engagement
Objective: To confirm that the inhibitor can penetrate the cell membrane and engage with LTA4H in a cellular context.
-
Principle: This assay typically uses a human whole blood or isolated neutrophil model to measure the inhibition of LTB4 production upon stimulation.
-
Protocol:
-
Freshly collected human whole blood or isolated neutrophils are pre-incubated with various concentrations of the inhibitor.
-
The cells are then stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent LTB4 synthesis.
-
After incubation, the reaction is stopped, and the cells are pelleted.
-
The supernatant is collected, and the concentration of LTB4 is measured by ELISA or LC-MS.
-
The cellular IC50 is then calculated.
-
Off-Target Profiling
Objective: To assess the selectivity of the inhibitor against a panel of other related and unrelated enzymes and receptors.
-
Principle: The inhibitor is tested against a broad panel of targets to identify potential off-target interactions that could lead to unwanted side effects.
-
Protocol:
-
The inhibitor is submitted to a contract research organization (CRO) for comprehensive off-target screening (e.g., Eurofins SafetyScreen, CEREP panel).
-
These panels typically include a wide range of kinases, proteases, GPCRs, ion channels, and other enzymes.
-
The results are reported as the percentage of inhibition at a fixed concentration (e.g., 10 µM).
-
Any significant "hits" (typically >50% inhibition) are followed up with full dose-response curves to determine the IC50 for the off-target interaction.
-
Experimental Workflow for Validating a Novel LTA4H Inhibitor
The logical flow of experiments to validate a new chemical entity (NCE) targeting LTA4H is depicted below.
Figure 2. A typical experimental workflow for the validation of a novel LTA4H inhibitor.
Conclusion
The validation of target engagement and specificity is a multi-faceted process that requires a combination of in vitro and cellular assays. For a target such as LTA4H with dual enzymatic activities, a careful comparison of the inhibitory potencies against both functions is paramount. The methodologies and comparative data presented in this guide provide a framework for researchers to rigorously assess the specificity of their compounds and to make informed decisions in the drug discovery and development process. The ultimate goal is to identify drug candidates with a well-defined mechanism of action and a minimal potential for off-target effects, thereby maximizing therapeutic efficacy and patient safety.
References
Errata: Pezulepistat - A Correction on its Pharmacological Classification and Mechanism of Action
An initial review of the pharmacological profile of Pezulepistat reveals a significant discrepancy with the premise of a comparative analysis against a known pharmacological tool within a specific signaling pathway. Current scientific literature and databases classify this compound as a macrocyclic broad-spectrum antibiotic.[1] Its primary mechanism of action is the inhibition of the bacterial LepB protein, demonstrating efficacy against Gram-negative bacteria.[2]
This classification positions this compound within the field of anti-infective research and development, rather than as a modulator of host-cell signaling pathways typically targeted in inflammatory or metabolic diseases. The leukotriene biosynthetic pathway, a common target for anti-inflammatory drugs, does not appear to be the direct target of this compound based on available data. Leukotrienes are inflammatory mediators synthesized from arachidonic acid by a series of enzymes including 5-lipoxygenase (5-LOX) and 5-lipoxygenase-activating protein (FLAP).[3][4][5] Inhibitors of this pathway are established pharmacological tools for conditions like asthma and allergic rhinitis.
Given that this compound is an antibiotic targeting a bacterial enzyme, a direct "benchmarking" against a pharmacological tool designed to modulate a mammalian signaling pathway, such as the leukotriene pathway, is not scientifically feasible or relevant. A meaningful comparison would involve evaluating its antibiotic spectrum, potency (e.g., minimum inhibitory concentration), and mechanism of resistance against other antibiotics.
Therefore, the requested comparison guide cannot be accurately generated as the foundational premise regarding this compound's mechanism of action is incorrect. Further investigation into this compound should be conducted within the context of its antibiotic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]
- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pezulepistat: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers and scientists working with Pezulepistat, a macrocyclic broad-spectrum antibiotic, understanding the correct disposal procedures is essential for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive overview of the recommended disposal protocols for this compound, ensuring the protection of personnel and the ecosystem.
Initial Assessment and Waste Identification
Before initiating any disposal process, a thorough assessment of the waste stream is necessary. This compound, with the Chemical Abstracts Service (CAS) number 2562303-35-7, should be treated as a chemical waste. In the absence of a specific Safety Data Sheet (SDS) providing explicit disposal instructions, a conservative approach that treats the compound as potentially hazardous is recommended.
All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be segregated from general laboratory and biohazardous waste streams.
Step-by-Step Disposal Protocol
The following steps outline a safe and compliant procedure for the disposal of this compound. This protocol is based on general best practices for chemical waste management and should be adapted to comply with institutional and local regulations.
-
Segregation at the Source: Immediately upon generation, segregate all this compound-contaminated waste into designated, clearly labeled, and chemically compatible waste containers.
-
Waste Container Selection:
-
Solid Waste: Use a rigid, leak-proof container with a secure lid. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Utilize a shatter-resistant, leak-proof container, typically made of high-density polyethylene (B3416737) (HDPE). Ensure the container is compatible with any solvents used in the this compound solution.
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Waste Pickup and Disposal: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available without an SDS, general guidelines for chemical waste accumulation should be followed.
| Waste Type | Container Type | Accumulation Time Limit (Typical) |
| Solid Waste | Lined, rigid, leak-proof container | Up to 1 year |
| Liquid Waste | Shatter-resistant, leak-proof bottle | Up to 1 year |
| Contaminated PPE | Lined, rigid, leak-proof container | Up to 1 year |
Note: Accumulation time limits may vary based on institutional and local regulations. Always consult your EHS department for specific guidance.
Experimental Protocols
As this compound is a research compound, specific experimental protocols involving its use will vary. However, any protocol should conclude with a decontamination step for all surfaces and equipment. A common practice is to wipe down surfaces with a 70% ethanol (B145695) solution or another appropriate disinfectant, collecting the cleaning materials as solid chemical waste.
Disposal Workflow
The logical flow of the this compound disposal process is illustrated in the diagram below. Adherence to this workflow ensures a systematic and safe approach to waste management.
Disclaimer: The information provided in this document is intended for guidance and informational purposes only. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
